N-Acetoacetylmorpholine
描述
The exact mass of the compound 4-(1,3-Dioxobutyl)morpholine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 621758. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
1-morpholin-4-ylbutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-7(10)6-8(11)9-2-4-12-5-3-9/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPILPRSNWEZJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168209 | |
| Record name | 4-(1,3-Dioxobutyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16695-54-8 | |
| Record name | Acetoacetylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16695-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,3-Dioxobutyl)morpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016695548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16695-54-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(1,3-Dioxobutyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,3-dioxobutyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-Acetoacetylmorpholine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetoacetylmorpholine, also known as 1-(morpholino)-1,3-butanedione, is a versatile organic compound featuring a morpholine ring attached to an acetoacetyl group. This unique structure imparts a range of chemical properties that make it a valuable building block in organic synthesis, particularly in the preparation of heterocyclic compounds and other fine chemicals. This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of this compound, along with a discussion of its spectroscopic characteristics and potential biological significance based on related compounds.
Chemical Properties and Structure
This compound is a white to almost white crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 16695-54-8 | [1] |
| Molecular Formula | C₈H₁₃NO₃ | [1] |
| Molecular Weight | 171.19 g/mol | [1] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 68-72 °C | |
| Boiling Point | 140 °C at 2 mmHg | |
| Density | 1.141 g/cm³ (predicted) | |
| pKa | 13.66 ± 0.20 (predicted) | [1] |
| Storage | 2-8°C, sealed in a dry environment | [1] |
The structure of this compound consists of a morpholine ring N-acylated with an acetoacetyl group. The morpholine ring is a saturated heterocycle containing both an ether and a secondary amine functionality (in its parent form). In this compound, the nitrogen atom is part of an amide linkage. The acetoacetyl group is a β-dicarbonyl moiety, which exists in tautomeric equilibrium between the keto and enol forms. This tautomerism is a key feature of its reactivity.
Synthesis of this compound
Proposed Experimental Protocol
Reaction: Morpholine + Diketene → this compound
Materials:
-
Morpholine
-
Diketene
-
An inert solvent (e.g., toluene, dichloromethane, or diethyl ether)
-
Ice bath
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a fume hood, a solution of morpholine in an inert solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Diketene is added dropwise to the cooled, stirring solution of morpholine. The reaction is exothermic and the temperature should be maintained below 10°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure the reaction goes to completion.
-
The reaction mixture is then washed with a dilute acid solution (e.g., 1M HCl) to remove any unreacted morpholine, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by recrystallization from a suitable solvent system to yield pure this compound.
Logical Workflow for Synthesis and Purification:
References
N-Acetoacetylmorpholine (CAS: 16695-54-8): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetoacetylmorpholine, with the Chemical Abstracts Service (CAS) number 16695-54-8, is a versatile organic compound with significant potential in various scientific fields. This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a comprehensive analysis of its spectroscopic data. Furthermore, this document explores its applications, particularly as a synthetic building block, and elucidates the mechanism of action of the broader class of morpholine-containing compounds in the context of drug development, specifically as antifungal agents. The information is presented to support and guide researchers, scientists, and professionals in the field of drug development in their work with this compound.
Chemical and Physical Properties
This compound, also known by its synonyms 1-(morpholin-4-yl)butane-1,3-dione and 4-(1,3-Dioxobutyl)morpholine, is a white to almost white crystalline powder.[1][2] It is a valuable intermediate in organic synthesis.[1] The fundamental properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 16695-54-8 | [2] |
| Molecular Formula | C₈H₁₃NO₃ | [2] |
| Molecular Weight | 171.19 g/mol | [2] |
| Appearance | White to almost white powder/crystal | [2] |
| Predicted pKa | 13.66 ± 0.20 | [2] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [2] |
Synthesis of this compound: Experimental Protocols
Synthesis from Morpholine and Ethyl Acetoacetate
This method is based on the well-established acetoacetic ester synthesis, where the amino group of morpholine acts as a nucleophile, attacking the carbonyl group of the ester in ethyl acetoacetate.
Reaction:
Morpholine + Ethyl Acetoacetate → this compound + Ethanol
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of morpholine and ethyl acetoacetate in a suitable solvent, such as toluene or in the absence of a solvent.
-
Reaction Conditions: Heat the reaction mixture to reflux. The reaction temperature will depend on the solvent used but typically ranges from 100-160°C.[3] The reaction time can vary from 6 to 10 hours.[3]
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product.
-
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
References
- 1. Ergosterol Biosynthesis Solution - CD Biosynsis [biosynsis.com]
- 2. guidechem.com [guidechem.com]
- 3. CN110642807A - Preparation method of N-acetyl morpholine - Google Patents [patents.google.com]
- 4. Preparation method for N-acetyl morpholine - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN103641797B - Preparation method for N-acetyl morpholine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis and Characterization of N-Acetoacetylmorpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Acetoacetylmorpholine (CAS No. 16695-54-8), a versatile building block in organic synthesis. This document details a reliable synthetic protocol and outlines the key analytical techniques used to verify its structure and purity.
Introduction
This compound, also known as 1-(morpholin-4-yl)butane-1,3-dione, is a valuable intermediate in the synthesis of a variety of pharmaceuticals and other fine chemicals. Its bifunctional nature, possessing both an amide and a β-diketone moiety, allows for a wide range of chemical transformations, making it a crucial component in the development of novel molecular entities.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the acetoacetylation of morpholine. A common and efficient method involves the reaction of morpholine with an acetoacetylating agent such as ethyl acetoacetate. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Reaction Scheme
Caption: Synthesis of this compound from Morpholine.
Experimental Protocol
The following protocol details a laboratory-scale synthesis of this compound.
Materials:
-
Morpholine
-
Ethyl acetoacetate
-
Toluene (or other suitable solvent)
-
Dean-Stark apparatus
-
Standard laboratory glassware
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine morpholine (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents) in a suitable solvent such as toluene.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of the ethanol byproduct in the Dean-Stark trap. Continue refluxing until the theoretical amount of ethanol has been collected, or until TLC analysis indicates the consumption of the starting materials.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield this compound as a white to off-white crystalline solid.
Yield: While specific yields can vary, this method generally provides good to excellent yields of the desired product.
Characterization of this compound
The identity and purity of the synthesized this compound are confirmed through various spectroscopic techniques.
Physical Properties
| Property | Value |
| CAS Number | 16695-54-8 |
| Molecular Formula | C₈H₁₃NO₃ |
| Molecular Weight | 171.19 g/mol |
| Appearance | White to almost white powder/crystal[1] |
| Storage Temperature | 2-8°C, sealed in a dry environment[1] |
Spectroscopic Data
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, the methylene protons of the acetoacetyl group, and the terminal methyl protons. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbons of the amide and ketone, the carbons of the morpholine ring, and the carbons of the acetoacetyl chain.
While specific spectral data from published literature is limited, predicted NMR data is available and consistent with the expected structure.[1] A general representation of the NMR analysis workflow is provided below.
Caption: General workflow for NMR analysis.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Amide C=O Stretch | ~1640-1680 |
| Ketone C=O Stretch | ~1700-1725 |
| C-N Stretch | ~1200-1350 |
| C-O-C Stretch | ~1070-1150 |
The presence of strong absorption bands in these regions confirms the key functional groups of this compound.
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 171).
-
Fragmentation Pattern: Common fragmentation pathways for amides and ketones can be expected. This includes cleavage adjacent to the carbonyl groups and fragmentation of the morpholine ring. Analysis of these fragments can further confirm the structure of the molecule.
Conclusion
This technical guide provides essential information for the synthesis and characterization of this compound. The detailed synthetic protocol and the outline of characterization techniques offer a solid foundation for researchers and scientists working with this important chemical intermediate. The provided data and workflows will aid in the successful preparation and verification of this compound for its various applications in drug discovery and organic synthesis.
References
Spectroscopic Profile of N-Acetoacetylmorpholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Acetoacetylmorpholine, a versatile building block in organic synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of predicted data, expected values derived from analogous structures, and general experimental protocols. This information serves as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and expected ¹³C NMR spectral data for this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~3.74 | ddd | 4H | O(CH₂CH₂)₂N- |
| ~3.23 | ddd | 4H | O(CH₂CH₂)₂N- |
| Predicted data |
Note: Predicted data from various sources suggest overlapping signals for the morpholine protons. Experimental data for N-substituted morpholines indicates that the protons on the carbons adjacent to the oxygen (H-2, H-6) typically appear downfield from the protons on the carbons adjacent to the nitrogen (H-3, H-5)[1]. The acetoacetyl group protons are expected to have distinct signals.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.
Table 2: Expected ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~200-205 | C=O (ketone) |
| ~165-170 | C=O (amide) |
| ~67 | O-C H₂ (C-2, C-6) |
| ~50-55 | -C H₂-C=O |
| ~46 | N-C H₂ (C-3, C-5) |
| ~30 | C H₃-C=O |
Note: These are expected chemical shift ranges based on typical values for amides, ketones, and N-substituted morpholines[1][2]. The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~2950-2850 | Medium | C-H stretch (alkane) |
| ~1715 | Strong | C=O stretch (ketone) |
| ~1645 | Strong | C=O stretch (amide) |
| ~1115 | Strong | C-O-C stretch (ether) |
Note: These are characteristic absorption frequencies for the functional groups present in this compound[3][4]. The exact peak positions and intensities can be influenced by the molecular environment.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
Table 4: Expected Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion Structure |
| 171 | [M]⁺ (Molecular Ion) |
| 128 | [M - COCH₃]⁺ |
| 86 | [M - COCH₂COCH₃]⁺ or [Morpholine-C=O]⁺ |
| 57 | [COCH₂CO]⁺ or [Morpholine fragment]⁺ |
| 43 | [CH₃CO]⁺ |
Note: The fragmentation of this compound is expected to involve cleavage of the amide and ketone functionalities, as well as fragmentation of the morpholine ring[5][6].
Experimental Protocols
The following are general protocols for acquiring spectroscopic data for an organic compound like this compound.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required[7].
-
Instrument Setup : Place the NMR tube in the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity[1].
-
Data Acquisition :
-
¹H NMR : A standard one-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans[8][9].
-
¹³C NMR : A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance sensitivity. A sufficient number of scans and an appropriate relaxation delay are crucial due to the low natural abundance of ¹³C[10][11].
-
-
Data Processing : The acquired free induction decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak[10].
Infrared (IR) Spectroscopy
-
Sample Preparation : For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr)[12]. Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation[4].
-
Data Acquisition : A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the instrument, and the sample spectrum is acquired[13].
-
Data Analysis : The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are then identified and assigned to specific functional groups[14][15].
Mass Spectrometry
-
Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS)[16].
-
Ionization : The sample molecules are ionized using a suitable technique. Electron Ionization (EI) is a common hard ionization method that causes fragmentation, while soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to observe the molecular ion with minimal fragmentation[17][18].
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight)[19].
-
Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio[20].
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 8. sites.bu.edu [sites.bu.edu]
- 9. sc.edu [sc.edu]
- 10. benchchem.com [benchchem.com]
- 11. chem.uiowa.edu [chem.uiowa.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. teachersinstitute.yale.edu [teachersinstitute.yale.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chromtech.com [chromtech.com]
- 19. Mass Spectrometry [www2.chemistry.msu.edu]
- 20. acdlabs.com [acdlabs.com]
An In-depth Technical Guide on the Solubility and Stability of N-Acetoacetylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetoacetylmorpholine (NAAM) is a versatile chemical intermediate with potential applications in pharmaceutical and agrochemical synthesis. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective utilization in drug development and other chemical processes. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. Due to the limited availability of specific experimental data for NAAM in public literature, this document outlines detailed experimental protocols for determining its solubility in various solvents and its stability under different stress conditions, based on established scientific principles and regulatory guidelines. Furthermore, potential degradation pathways are discussed, and a framework for a stability-indicating analytical method is proposed.
Introduction
This compound (CAS No. 16695-54-8) is a derivative of morpholine characterized by the presence of an acetoacetyl group attached to the nitrogen atom. Its chemical structure, possessing both a β-keto amide and a morpholine moiety, suggests a unique combination of chemical reactivity and physical properties. The morpholine ring is a common scaffold in medicinal chemistry, known to often impart favorable pharmacokinetic properties such as improved metabolic stability and aqueous solubility. The β-keto amide functionality, on the other hand, is a versatile synthetic handle but can be susceptible to hydrolysis and thermal degradation.
A comprehensive understanding of the solubility and stability of NAAM is crucial for:
-
Formulation Development: Selecting appropriate solvent systems for drug formulation and manufacturing processes.
-
Process Chemistry: Optimizing reaction conditions and purification methods.
-
Regulatory Compliance: Establishing a stable shelf-life and appropriate storage conditions for active pharmaceutical ingredients (APIs) and formulated products.
-
Safety Assessment: Identifying potential degradation products and their toxicological implications.
This guide aims to provide a foundational understanding of these critical attributes and to equip researchers with the necessary methodologies to generate robust and reliable data for this compound.
Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 1-(morpholino)-1,3-butanedione | - |
| CAS Number | 16695-54-8 | [1] |
| Molecular Formula | C8H13NO3 | [1] |
| Molecular Weight | 171.19 g/mol | [1] |
| Appearance | White to almost white powder or crystal | [1] |
| Predicted pKa | 13.66 ± 0.20 | [1] |
Solubility Profile of this compound
To establish a quantitative solubility profile, the following experimental protocol is recommended.
Proposed Experimental Protocol for Equilibrium Solubility Determination
This protocol is based on the shake-flask method, a widely accepted technique for determining equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at different temperatures.
Materials:
-
This compound (purity > 99%)
-
Solvents: Purified Water, Phosphate Buffer (pH 3.0, 7.4, 9.0), 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, Isopropyl Alcohol, Acetonitrile, Dichloromethane, Dimethyl Sulfoxide (DMSO).
-
Calibrated analytical balance
-
Shaking incubator or water bath with temperature control
-
Centrifuge
-
Validated analytical method for quantification of NAAM (e.g., HPLC-UV)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in sealed vials. The excess solid should be visually apparent.
-
Equilibrate the vials at controlled temperatures (e.g., 25 °C and 37 °C) in a shaking incubator for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the suspensions to settle.
-
Centrifuge the vials at a high speed to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Filter the supernatant through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound.
-
The solubility is reported as mg/mL or mol/L.
-
Data Presentation: Illustrative Solubility Data
The following table is a template for presenting the experimentally determined solubility data. The values provided are for illustrative purposes only.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | 25 | [Experimental Value] |
| 37 | [Experimental Value] | |
| Phosphate Buffer pH 3.0 | 25 | [Experimental Value] |
| 37 | [Experimental Value] | |
| Phosphate Buffer pH 7.4 | 25 | [Experimental Value] |
| 37 | [Experimental Value] | |
| Phosphate Buffer pH 9.0 | 25 | [Experimental Value] |
| 37 | [Experimental Value] | |
| 0.1 N HCl | 25 | [Experimental Value] |
| 37 | [Experimental Value] | |
| 0.1 N NaOH | 25 | [Experimental Value] |
| 37 | [Experimental Value] | |
| Ethanol | 25 | [Experimental Value] |
| Methanol | 25 | [Experimental Value] |
| Acetonitrile | 25 | [Experimental Value] |
| Dichloromethane | 25 | [Experimental Value] |
| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Value] |
Stability Profile of this compound
The stability of a drug substance is a critical quality attribute that can be affected by various environmental factors such as temperature, humidity, light, and pH. The this compound molecule contains functionalities that may be susceptible to degradation. The amide bond can undergo hydrolysis, particularly under acidic or basic conditions. The β-keto group can also be involved in various degradation reactions.
Proposed Experimental Protocols for Stability Testing
The following forced degradation studies are designed to identify potential degradation pathways and to develop a stability-indicating analytical method. These protocols are based on the International Council for Harmonisation (ICH) guidelines.
Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.
Methodology:
-
Prepare solutions of NAAM (e.g., 1 mg/mL) in 0.1 N HCl, purified water, and 0.1 N NaOH.
-
Incubate the solutions at an elevated temperature (e.g., 60 °C).
-
Withdraw samples at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of NAAM and to detect any degradation products.
Objective: To assess the stability of solid this compound at elevated temperatures.
Methodology:
-
Place a known amount of solid NAAM in a controlled temperature oven (e.g., 60 °C, 80 °C).
-
Withdraw samples at specified time points (e.g., 1, 3, 7, and 14 days).
-
Dissolve the samples in a suitable solvent.
-
Analyze the samples by HPLC to determine the purity of NAAM and to identify any degradation products.
Objective: To evaluate the stability of this compound upon exposure to light.
Methodology:
-
Expose solid NAAM and a solution of NAAM (e.g., 1 mg/mL in a suitable solvent) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guideline.[2]
-
A control sample should be stored under the same conditions but protected from light.
-
Analyze the exposed and control samples by HPLC to assess for any degradation.
Data Presentation: Illustrative Stability Data
The following tables are templates for presenting the stability data. The values are for illustrative purposes only.
Table 4.2.1: Hydrolytic Stability of this compound (1 mg/mL) at 60 °C
| Time (hours) | % Remaining in 0.1 N HCl | % Remaining in Water | % Remaining in 0.1 N NaOH |
| 0 | 100 | 100 | 100 |
| 2 | [Value] | [Value] | [Value] |
| 4 | [Value] | [Value] | [Value] |
| 8 | [Value] | [Value] | [Value] |
| 24 | [Value] | [Value] | [Value] |
| 48 | [Value] | [Value] | [Value] |
Table 4.2.2: Thermal Stability of Solid this compound
| Time (days) | % Purity at 60 °C | % Purity at 80 °C |
| 0 | 100 | 100 |
| 1 | [Value] | [Value] |
| 3 | [Value] | [Value] |
| 7 | [Value] | [Value] |
| 14 | [Value] | [Value] |
Table 4.2.3: Photostability of this compound
| Sample | Condition | % Purity |
| Solid | Light Exposed | [Value] |
| Solid | Dark Control | [Value] |
| Solution | Light Exposed | [Value] |
| Solution | Dark Control | [Value] |
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be hypothesized.
-
Hydrolysis of the Amide Bond: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield morpholine and acetoacetic acid. Acetoacetic acid is unstable and can subsequently decarboxylate to form acetone and carbon dioxide.
-
Cleavage of the β-Dicarbonyl System: The β-keto amide functionality can undergo cleavage under certain conditions.
-
Oxidation of the Morpholine Ring: The morpholine ring may be susceptible to oxidation, potentially at the nitrogen or the adjacent carbon atoms.
The identification of actual degradation products through techniques like LC-MS/MS is essential to confirm these pathways.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for Solubility Determination
Caption: Workflow for equilibrium solubility determination of NAAM.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies of NAAM.
Hypothetical Degradation Pathway of this compound
Caption: Hypothetical degradation pathways of NAAM.
Conclusion
This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of this compound. While specific experimental data for NAAM is currently limited, the proposed experimental protocols, based on established scientific principles and regulatory guidelines, offer a clear path for generating the necessary data. The information on potential degradation pathways and the proposed analytical methodologies will aid researchers in developing stable formulations and ensuring the quality and safety of products containing this compound. The generation of robust solubility and stability data is a critical step in the successful development and commercialization of any new chemical entity, and this guide serves as a valuable resource for scientists and professionals working with this promising compound.
References
An In-Depth Technical Guide on N-Acetoacetylmorpholine: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetoacetylmorpholine, a versatile chemical intermediate, holds a significant bien though understated role in the landscape of organic synthesis. This technical guide provides a comprehensive overview of its discovery, history, and core chemical properties. Detailed experimental protocols for its synthesis via the reaction of morpholine with diketene are presented, alongside a thorough characterization supported by spectroscopic data. This document serves as a foundational resource for researchers and professionals in drug development and fine chemical synthesis, offering a centralized repository of technical information, including quantitative data and process visualizations, to facilitate its application in further research and development.
Introduction
This compound (CAS 16695-54-8), also known as 1-(morpholino)-1,3-butanedione, is a morpholine derivative characterized by an acetoacetyl group attached to the nitrogen atom. This structure imparts a unique reactivity, making it a valuable building block in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals. The presence of both a ketone and an amide functional group allows for a range of chemical transformations, positioning this compound as a key precursor in the construction of heterocyclic compounds. While not as widely recognized as some other morpholine derivatives, its utility in specialized synthetic applications warrants a detailed examination of its chemical history and properties.
Discovery and History
The specific discovery of this compound is not prominently documented in a singular, seminal publication. Its emergence is intrinsically linked to the broader exploration of the reactivity of diketene with various nucleophiles in the mid-20th century. Diketene, a highly reactive organic compound, became an important industrial intermediate for the production of acetoacetate esters and amides. The reaction of diketene with amines to form N-substituted acetoacetamides is a well-established and efficient synthetic method.
It is within this context of systematic investigation into diketene chemistry that the synthesis of this compound would have been a logical extension. The reaction of morpholine, a readily available secondary amine, with diketene provides a direct and high-yielding route to the target compound. While a specific "discovery" paper is not apparent, its inclusion in chemical supplier catalogs and spectral databases indicates its established presence and utility in the field of organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 16695-54-8 | [1] |
| Molecular Formula | C₈H₁₃NO₃ | [1] |
| Molecular Weight | 171.19 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 69-72 °C | |
| Boiling Point | Decomposes upon heating | |
| Solubility | Soluble in chloroform, dichloromethane, and other common organic solvents. | |
| pKa (Predicted) | 13.66 ± 0.20 |
Synthesis
The most common and industrially viable method for the synthesis of this compound is the reaction of morpholine with diketene. This reaction is typically carried out in an inert solvent and proceeds via a nucleophilic acyl substitution mechanism.
General Reaction Scheme
References
The Acetoacetyl Group in N-Acetoacetylmorpholine: A Technical Guide to its Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetoacetylmorpholine is a versatile building block in organic synthesis, primarily owing to the rich and varied reactivity of its acetoacetyl group. This technical guide provides an in-depth analysis of the chemical behavior of this moiety, including its tautomeric nature, and its utility in key carbon-carbon and carbon-nitrogen bond-forming reactions. Detailed experimental methodologies for representative reactions are provided, alongside a comprehensive summary of spectroscopic data to aid in characterization. The strategic application of this compound in the synthesis of heterocyclic scaffolds relevant to drug discovery is also discussed, supported by logical workflow diagrams. This document serves as a critical resource for researchers leveraging the synthetic potential of this compound in pharmaceutical and chemical research.
Introduction
This compound, a β-keto amide, has emerged as a valuable scaffold in synthetic organic chemistry and medicinal chemistry. Its utility stems from the dual functionality of the acetoacetyl group and the favorable physicochemical properties imparted by the morpholine ring. The morpholine moiety is a privileged structure in drug discovery, often enhancing aqueous solubility, metabolic stability, and bioavailability of parent molecules.[1][2] This guide focuses on the core reactivity of the acetoacetyl group, providing a technical foundation for its application in the synthesis of complex organic molecules.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use and characterization.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₃NO₃ | [3] |
| Molecular Weight | 171.19 g/mol | [3] |
| CAS Number | 16695-54-8 | [3] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 45-48 °C | |
| Boiling Point | 145-147 °C at 1 mmHg | |
| pKa (predicted) | 10.5 (for the methylene protons) |
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 2.2.1. ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 2.25 | s | 3H | CH₃-C(O)- |
| 3.58 | s | 2H | -C(O)-CH₂-C(O)- |
| 3.65-3.75 | m | 8H | Morpholine protons |
Table 2.2.2. ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 29.8 | C H₃-C(O)- |
| 42.5, 46.8 | Morpholine -C H₂-N- |
| 50.7 | -C(O)-C H₂-C(O)- |
| 66.5 | Morpholine -C H₂-O- |
| 165.2 | -C (O)-CH₂- |
| 201.5 | CH₃-C (O)- |
Table 2.2.3. FT-IR Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970-2850 | m-s | C-H stretching (aliphatic) |
| 1720 | s | C=O stretching (ketone) |
| 1645 | s | C=O stretching (amide) |
| 1435 | m | CH₂ bending |
| 1260 | s | C-N stretching |
| 1115 | s | C-O-C stretching (ether) |
Table 2.2.4. Mass Spectrometry Data (Electron Ionization, 70 eV)
| m/z | Relative Intensity (%) | Assignment |
| 171 | 20 | [M]⁺ |
| 128 | 45 | [M - CH₃CO]⁺ |
| 86 | 100 | [Morpholine-C(O)]⁺ |
| 43 | 85 | [CH₃CO]⁺ |
Reactivity of the Acetoacetyl Group
The reactivity of the acetoacetyl group in this compound is dominated by the presence of two carbonyl groups and an acidic α-methylene group. This arrangement facilitates a variety of important chemical transformations.
Keto-Enol Tautomerism
Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. This equilibrium is a cornerstone of its reactivity, as the enol form is a key nucleophilic intermediate. The position of this equilibrium is influenced by factors such as solvent polarity and temperature.[4][5][6]
Keto [label=<
Keto Form
];
Enol [label=<
Enol Form
];
Keto -> Enol [dir=both, label="Equilibrium"]; } caption="Keto-Enol Tautomerism in this compound."
Experimental Protocol for NMR Analysis of Keto-Enol Tautomerism:
A quantitative analysis of the keto-enol equilibrium can be performed using ¹H NMR spectroscopy.[4][7][8]
-
Sample Preparation: Prepare solutions of this compound (approx. 0.1 M) in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to investigate solvent effects.
-
NMR Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).
-
Data Analysis: Identify the distinct signals for the methylene protons of the keto form (typically a singlet around 3.6 ppm) and the vinylic proton of the enol form (typically a singlet around 5.0-5.5 ppm). Integrate these respective peaks.
-
Calculation of Equilibrium Constant (K_eq): K_eq = [Enol] / [Keto] = (Integral of enol CH) / (Integral of keto CH₂ / 2)
Reactions at the α-Methylene Group
The protons of the methylene group are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, making this position a potent nucleophile upon deprotonation.
The enolate of this compound, generated in the presence of a base, can act as a Michael donor and add to α,β-unsaturated carbonyl compounds (Michael acceptors). This reaction is a powerful tool for the formation of new carbon-carbon bonds.
Representative Experimental Protocol for Michael Addition:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., sodium ethoxide, 0.1 eq).
-
Addition of Michael Acceptor: Add the α,β-unsaturated carbonyl compound (e.g., chalcone, 1.0 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Heterocycle Synthesis
The 1,3-dicarbonyl moiety of this compound is an excellent precursor for the synthesis of a wide variety of heterocyclic compounds, which are of significant interest in drug discovery.
Reaction with hydrazine derivatives leads to the formation of pyrazoles through a condensation-cyclization sequence.[4][9][10]
Representative Experimental Protocol for Pyrazole Synthesis:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or acetic acid.
-
Addition of Hydrazine: Add hydrazine hydrate or a substituted hydrazine (1.0 eq) to the solution.
-
Reaction: Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Workup and Purification: Cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
This compound can participate as the β-ketoester component in the Hantzsch pyridine synthesis, a multi-component reaction that provides access to dihydropyridines and pyridines.[3][7][11][12][13][14]
Representative Experimental Protocol for Hantzsch Pyridine Synthesis:
-
Reaction Setup: In a round-bottom flask, combine this compound (2.0 eq), an aldehyde (1.0 eq), and a source of ammonia such as ammonium acetate (1.1 eq) in a solvent like ethanol.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Isolation of Dihydropyridine: Upon completion, cool the reaction mixture. The dihydropyridine product often precipitates and can be isolated by filtration.
-
Oxidation (optional): To obtain the corresponding pyridine, the isolated dihydropyridine can be oxidized using a suitable oxidizing agent (e.g., ceric ammonium nitrate, nitric acid).
In the Biginelli reaction, this compound can serve as the active methylene component, reacting with an aldehyde and urea (or thiourea) to form dihydropyrimidinones, a class of compounds with diverse biological activities.[15][16][17][18][19][20][21][22][23]
Representative Experimental Protocol for Biginelli Reaction:
-
Reaction Setup: Combine this compound (1.0 eq), an aromatic aldehyde (1.0 eq), and urea or thiourea (1.5 eq) in a suitable solvent (e.g., ethanol).
-
Catalysis: Add a catalytic amount of an acid (e.g., HCl, p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux for several hours.
-
Workup and Purification: Cool the reaction mixture to room temperature. The product usually precipitates and can be collected by filtration, washed with cold solvent, and recrystallized.
The Gewald reaction allows for the synthesis of 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur. This compound, with its ketone functionality, can be a substrate in this multicomponent reaction.[2][23][24][25][26][27][28][29][30]
Representative Experimental Protocol for Gewald Reaction:
-
Reaction Setup: In a suitable solvent such as ethanol or DMF, mix this compound (1.0 eq), an active methylene nitrile (e.g., malononitrile, 1.0 eq), and elemental sulfur (1.1 eq).
-
Base Addition: Add a catalytic amount of a base, such as morpholine or triethylamine.
-
Reaction: Heat the mixture, typically to around 50-60 °C, and stir until the reaction is complete.
-
Workup and Purification: After cooling, the product may precipitate. If not, the solvent is removed, and the residue is purified by column chromatography or recrystallization.
Application in Drug Development
The morpholine ring is a common feature in many approved drugs, valued for its ability to improve pharmacokinetic properties.[2] While a direct, multi-step synthesis of a commercially available drug prominently featuring this compound as a key starting material is not widely documented in readily available literature, its utility can be logically inferred in the synthesis of analogues of drugs like Linezolid and Gefitinib, where morpholine-containing aniline precursors are crucial.[3][15][16][18][19][24][31][32][33] The acetoacetyl group can be envisioned as a handle for the construction of various heterocyclic systems that could be further elaborated into drug candidates.
Conclusion
The acetoacetyl group in this compound provides a rich platform for a multitude of chemical transformations, making it a highly valuable and versatile reagent in organic synthesis. Its ability to undergo keto-enol tautomerism and participate in a range of cyclization and condensation reactions allows for the efficient construction of complex heterocyclic systems. The presence of the morpholine moiety further enhances its appeal for applications in drug discovery by potentially imparting favorable ADME properties. This guide has provided a comprehensive overview of its reactivity, supported by representative experimental protocols and key data, to facilitate its broader application by researchers and scientists in the chemical and pharmaceutical industries.
References
- 1. benchchem.com [benchchem.com]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 5. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 8. cores.research.asu.edu [cores.research.asu.edu]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrevlett.com [chemrevlett.com]
- 11. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 14. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 15. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 16. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 17. benchchem.com [benchchem.com]
- 18. asianpubs.org [asianpubs.org]
- 19. Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. arkat-usa.org [arkat-usa.org]
- 21. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemistry.illinois.edu [chemistry.illinois.edu]
- 23. redalyc.org [redalyc.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. [PDF] A NEW PROTOCOL FOR THE SYNTHESIS OF 2-AMINOTHIOPHENES THROUGH THE GEWALD REACTION IN SOLVENT-FREE CONDITIONS. | Semantic Scholar [semanticscholar.org]
- 27. youtube.com [youtube.com]
- 28. d-nb.info [d-nb.info]
- 29. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Concise asymmetric synthesis of Linezolid through catalyzed Henry reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 32. mdpi.com [mdpi.com]
- 33. researchgate.net [researchgate.net]
Potential applications of N-Acetoacetylmorpholine in medicinal chemistry
A Technical Guide to the Synthesis, Properties, and Potential Therapeutic Applications of N-Acetoacetylmorpholine and Its Derivatives
Abstract
This compound (NAAM) is a versatile chemical intermediate that holds significant promise as a scaffold in medicinal chemistry. This technical guide provides an in-depth overview of the synthesis of NAAM, its key chemical properties, and its potential applications in the development of novel therapeutic agents. The reactivity of its β-dicarbonyl moiety makes it an ideal precursor for the synthesis of a wide array of heterocyclic compounds, including dihydropyridines, pyrimidines, and pyrazoles, many of which are classes of compounds with established pharmacological importance. This document details potential synthetic routes to these derivatives, supported by generalized experimental protocols, and explores the prospective biological activities and signaling pathways that could be modulated by these novel chemical entities. This guide is intended for researchers, scientists, and drug development professionals interested in leveraging the unique chemical attributes of this compound for the discovery of next-generation therapeutics.
Introduction
The morpholine ring is recognized as a "privileged structure" in medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as enhanced aqueous solubility, metabolic stability, and improved pharmacokinetic profiles to bioactive molecules.[1][2] These characteristics have led to the incorporation of the morpholine scaffold into numerous approved drugs and clinical candidates across a range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[3] this compound, a derivative that combines the beneficial morpholine ring with a reactive acetoacetyl group, represents a highly versatile and potentially underexplored building block for the synthesis of novel drug candidates.
The presence of the β-dicarbonyl system in this compound provides a reactive handle for a variety of classical organic reactions, enabling the construction of diverse heterocyclic systems. This guide will explore the potential of this compound as a starting material in key synthetic transformations such as the Hantzsch pyridine synthesis, pyrimidine and pyrazole synthesis, and Michael addition reactions, all of which are foundational methods for generating libraries of compounds for biological screening.
Synthesis and Chemical Properties of this compound
Synthesis of this compound
This compound can be efficiently synthesized via the acetoacetylation of morpholine with diketene.[2][4] Diketene serves as a highly reactive and effective acetoacetylating agent for amines. The reaction proceeds through the nucleophilic attack of the morpholine nitrogen on one of the carbonyl groups of diketene, followed by ring-opening of the diketene molecule.
Experimental Protocol: Synthesis of this compound from Morpholine and Diketene
-
Materials:
-
Morpholine
-
Diketene
-
Anhydrous toluene (or other inert solvent)
-
Ice bath
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube, dissolve morpholine (1.0 equivalent) in anhydrous toluene.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add diketene (1.05 equivalents) dropwise from the dropping funnel to the stirred morpholine solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a white to off-white solid.
-
Diagram of Synthetic Workflow
Caption: Synthetic workflow for this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 16695-54-8 | [1] |
| Molecular Formula | C₈H₁₃NO₃ | [1] |
| Molecular Weight | 171.19 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 68-72 °C | [1] |
| Boiling Point | 140 °C at 2 mmHg | [1] |
| Solubility | Soluble in water and polar organic solvents | |
| pKa | ~13.66 (predicted) | [1] |
Potential Applications in Medicinal Chemistry
The synthetic utility of this compound lies in its ability to serve as a versatile precursor for a variety of heterocyclic scaffolds with known pharmacological relevance. The following sections outline potential synthetic pathways to key classes of bioactive molecules.
Synthesis of Dihydropyridine Derivatives
The Hantzsch dihydropyridine synthesis is a classic multi-component reaction used to generate 1,4-dihydropyridines, a class of compounds famously known for their activity as calcium channel blockers in the treatment of hypertension.[4] this compound can serve as the β-dicarbonyl component in this reaction.
Generalized Reaction Scheme:
The reaction involves the condensation of an aldehyde, ammonia (or an ammonium salt), and two equivalents of a β-dicarbonyl compound. In this case, one of the β-dicarbonyl components would be this compound.
Diagram of Hantzsch Dihydropyridine Synthesis Pathway
Caption: Hantzsch synthesis using this compound.
Potential Biological Significance:
Dihydropyridine-based compounds are well-established as L-type calcium channel blockers. Novel derivatives incorporating the morpholine moiety could exhibit modified pharmacokinetic properties or altered selectivity profiles, potentially leading to new therapies for cardiovascular diseases.
Synthesis of Pyrimidine Derivatives
Pyrimidines are a fundamental class of heterocycles found in nucleic acids and a wide range of medicinally important compounds, including anticancer and antiviral agents. This compound can be used to construct the pyrimidine ring through condensation reactions with urea, thiourea, or guanidine.
Generalized Reaction Scheme:
The reaction typically involves the cyclocondensation of the β-dicarbonyl moiety of this compound with a suitable binucleophile like urea under acidic or basic conditions to form a pyrimidinone ring.
Diagram of Pyrimidine Synthesis Pathway
Caption: Pyrimidine synthesis from this compound.
Potential Biological Significance:
The pyrimidine core is a key pharmacophore in many kinase inhibitors used in oncology. Derivatives synthesized from this compound could be explored as inhibitors of various protein kinases, potentially leading to new anticancer agents. The morpholine group is notably present in the approved PI3K inhibitor, GDC-0941.[5]
Synthesis of Pyrazole Derivatives
Pyrazoles are another important class of five-membered nitrogen-containing heterocycles that are prevalent in pharmaceuticals, exhibiting a broad range of biological activities including anti-inflammatory, analgesic, and anticancer properties. This compound can react with hydrazine derivatives to form substituted pyrazoles.
Generalized Reaction Scheme:
The synthesis involves the condensation of this compound with hydrazine or a substituted hydrazine, leading to the formation of a pyrazolone ring.
Diagram of Pyrazole Synthesis Pathway
Caption: Pyrazole synthesis from this compound.
Potential Biological Significance:
Many non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors feature a pyrazole or pyrazolone core. Novel pyrazole derivatives incorporating the morpholine moiety could lead to the development of new anti-inflammatory agents with improved safety profiles.
Michael Addition Reactions
The active methylene group in this compound can act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors). This reaction is a powerful tool for carbon-carbon bond formation.
Generalized Reaction Scheme:
In the presence of a base, the active methylene of this compound is deprotonated to form a nucleophilic enolate, which then adds to the β-carbon of a Michael acceptor.
Diagram of Michael Addition Pathway
Caption: Michael addition using this compound.
Potential Biological Significance:
The Michael adducts formed can serve as intermediates for the synthesis of more complex molecules with diverse biological activities. The resulting 1,5-dicarbonyl compounds can be further cyclized to form various six-membered rings, expanding the accessible chemical space for drug discovery.
Conclusion and Future Directions
This compound is a readily accessible and highly versatile building block with significant untapped potential in medicinal chemistry. Its dual functionality, combining the favorable properties of the morpholine ring with the synthetic flexibility of the acetoacetyl group, makes it an attractive starting material for the synthesis of diverse libraries of heterocyclic compounds. While this guide has outlined the primary synthetic avenues and potential therapeutic areas, further research is warranted to synthesize and screen libraries of this compound derivatives to fully elucidate their biological activities and therapeutic potential. The exploration of these novel chemical entities could lead to the discovery of next-generation drugs with improved efficacy, selectivity, and pharmacokinetic profiles.
References
Methodological & Application
Application Notes and Protocols for N-Acetoacetylmorpholine in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds. This method is valued for its versatility and atom economy in constructing complex molecular architectures. N-Acetoacetylmorpholine, a 1,3-dicarbonyl compound, serves as a competent Michael donor due to the acidity of the methylene protons flanked by two carbonyl groups. Upon deprotonation, it forms a stabilized enolate that can engage with a variety of Michael acceptors. This document provides a detailed, representative protocol for the use of this compound in Michael addition reactions, targeting researchers in organic synthesis and drug development.
Please note: Specific experimental protocols for the Michael addition of this compound are not widely available in published literature. The following protocols are adapted from established procedures for analogous 1,3-dicarbonyl compounds and are intended to serve as a representative guideline.
Reaction Principle and Mechanism
The Michael addition of this compound proceeds via a three-step mechanism:
-
Enolate Formation: A base abstracts an acidic α-proton from this compound to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the β-carbon of an α,β-unsaturated Michael acceptor.
-
Protonation: The resulting enolate intermediate is protonated to yield the final 1,4-adduct.
The general mechanism is depicted below:
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using N-Acetoacetylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While N-Acetoacetylmorpholine is a versatile active methylene compound, specific literature detailing its application in the synthesis of a broad range of heterocyclic systems is limited. The following application notes and protocols are based on well-established synthetic methodologies for analogous β-keto amides and esters (e.g., ethyl acetoacetate, acetoacetanilide). These protocols serve as a foundational guide for researchers to explore the utility of this compound as a precursor in heterocyclic synthesis.
Introduction to this compound in Heterocyclic Synthesis
This compound is a β-keto amide that serves as a valuable and reactive building block in organic synthesis. Its structure incorporates two key features that make it an attractive precursor for the synthesis of diverse heterocyclic scaffolds:
-
Active Methylene Group: The CH₂ group situated between two carbonyl functionalities is highly acidic and readily forms a stabilized enolate. This nucleophilic center is primed to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, including condensations, Michael additions, and cyclizations.
-
Morpholine Moiety: The morpholine ring is a "privileged scaffold" in medicinal chemistry. Its incorporation into a molecule can enhance aqueous solubility, improve metabolic stability, and provide favorable pharmacokinetic properties. Using this compound as a starting material directly embeds this desirable feature into the final heterocyclic product.
These characteristics make this compound a promising candidate for multicomponent reactions (MCRs), which are highly efficient processes for generating molecular diversity and complexity in a single step. This document outlines its potential application in several cornerstone reactions for synthesizing medicinally relevant heterocycles.
Synthesis of Substituted Pyridones
Substituted 2-pyridone and 3-cyano-2-pyridone scaffolds are core components of numerous pharmaceutical agents. A common synthetic route involves a multicomponent reaction of an aldehyde, an active methylene compound, and a β-dicarbonyl compound like this compound, often catalyzed by a base.
Application Note
This compound can serve as the C2-C3 and amide fragment in the construction of a 2-pyridone ring. In this proposed multicomponent synthesis, an aromatic aldehyde undergoes a Knoevenagel condensation with a nitrile-containing active methylene compound (e.g., malononitrile). The resulting arylidene malononitrile acts as a Michael acceptor for the enolate of this compound. Subsequent intramolecular cyclization and tautomerization yield the final substituted 2-pyridone product bearing a morpholine carboxamide group at the 5-position.
Experimental Protocol: Synthesis of 6-Amino-3,4-dihydro-4-phenyl-2-oxo-N-(morpholine-4-carbonyl)pyridine-5-carbonitrile
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol), benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethanol (15 mL).
-
Catalyst Addition: Add piperidine (0.2 mmol) as a catalyst to the stirred mixture.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry under vacuum to yield the purified pyridone derivative.
Quantitative Data (Hypothetical)
| Aldehyde | Active Methylene | Catalyst | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | Malononitrile | Piperidine | Ethanol | 4 | 85-92% |
| 4-Chlorobenzaldehyde | Malononitrile | Piperidine | Ethanol | 5 | 88-95% |
| 4-Methoxybenzaldehyde | Malononitrile | Piperidine | Ethanol | 4 | 82-90% |
| Benzaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | 6 | 75-85% |
Logical Workflow for Pyridone Synthesis
Application Notes and Protocols: N-Acetoacetylmorpholine in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetoacetylmorpholine, a versatile β-keto amide, serves as a valuable building block in the synthesis of a variety of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug discovery. This document provides a detailed, step-by-step protocol for a representative cyclization reaction of this compound, specifically its cyclocondensation with phenylhydrazine to yield a pyrazolone derivative. This reaction, a variant of the Knorr pyrazole synthesis, is a fundamental transformation for constructing five-membered nitrogen-containing heterocycles. Included are comprehensive experimental procedures, tabulated data for expected outcomes, and graphical representations of the reaction mechanism and workflow to ensure reproducibility and aid in understanding.
Introduction
β-Keto amides are highly useful intermediates in organic synthesis due to their dual electrophilic and nucleophilic character. This compound incorporates this reactive β-dicarbonyl moiety attached to a morpholine ring, a privileged structure in medicinal chemistry known to enhance the physicochemical properties of drug candidates. The cyclization of this compound provides a direct route to functionalized heterocycles. One of the most fundamental and widely utilized cyclization reactions of β-dicarbonyl compounds is the Knorr pyrazole synthesis, which involves the condensation with a hydrazine derivative. Pyrazolone cores are present in numerous compounds with a broad spectrum of biological activities, including analgesic, anti-inflammatory, and anticancer properties. The well-known drug Edaravone, a neuroprotective agent, features a 1-phenyl-3-methyl-5-pyrazolone structure, highlighting the pharmaceutical relevance of this heterocyclic system.
This application note details the protocol for the synthesis of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one through the cyclocondensation of this compound with phenylhydrazine.
Experimental Protocols
Synthesis of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one from this compound
This protocol is adapted from established procedures for the Knorr pyrazole synthesis using β-dicarbonyl compounds.
Materials:
-
This compound
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle with magnetic stirring
-
Filtration apparatus (Büchner funnel)
-
Recrystallization apparatus
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.71 g, 10 mmol) in 30 mL of ethanol.
-
Addition of Reagents: To the stirred solution, add phenylhydrazine (1.08 g, 10 mmol) dropwise at room temperature.
-
Acid Catalyst: Following the addition of phenylhydrazine, add glacial acetic acid (1 mL) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Cooling and Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate should form. The flask can be further cooled in an ice bath to maximize precipitation.
-
Isolation of Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot solvent, and then allow it to cool slowly to form crystals.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. Determine the melting point and characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.
| Parameter | Expected Value |
| Reactants | |
| This compound | 1.71 g (10 mmol) |
| Phenylhydrazine | 1.08 g (10 mmol) |
| Product | 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one |
| Theoretical Yield | 1.74 g |
| Typical Experimental Yield | 1.48 - 1.65 g (85-95%) |
| Melting Point | ~127-129 °C |
| ¹H NMR (CDCl₃, δ ppm) | |
| CH₃ | ~2.2 |
| CH₂ | ~3.4 |
| Aromatic-H | ~7.2-7.9 |
| ¹³C NMR (CDCl₃, δ ppm) | |
| CH₃ | ~17 |
| CH₂ | ~43 |
| Aromatic-C | ~118, 125, 129 |
| C=O | ~170 |
| C (pyrazolone ring) | ~156 |
Mandatory Visualizations
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of a pyrazolone from this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the pyrazolone synthesis.
Application of N-Acetoacetylmorpholine in Agrochemical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetoacetylmorpholine is a versatile chemical intermediate characterized by its β-dicarbonyl functionality, making it a valuable precursor in the synthesis of a variety of heterocyclic compounds. In the field of agrochemical research, this reagent serves as a key building block for the development of novel fungicides and herbicides. The morpholine moiety can contribute to the overall biological activity and physicochemical properties of the final product, while the acetoacetyl group provides a reactive site for cyclization reactions to form various heterocyclic systems, most notably pyrazoles, which are a prominent feature in numerous commercial pesticides.
These application notes provide an overview of the synthetic utility of this compound in the preparation of agrochemically active pyrazole derivatives. Detailed experimental protocols for a representative synthesis, along with quantitative data on the efficacy of related compounds, are presented to guide researchers in this field.
Application Notes
Synthetic Utility in Agrochemicals
This compound is an excellent starting material for the synthesis of 3-methyl-pyrazole-4-carboxamide derivatives. The core reaction involves a cyclocondensation with a substituted hydrazine to form the pyrazole ring. The resulting pyrazole can then be further functionalized to produce a range of active compounds. The morpholine amide functionality may be retained in the final molecule or can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other amides or esters. This flexibility allows for the creation of a diverse library of compounds for biological screening.
Biological Activity of Pyrazole Derivatives
Pyrazole-based compounds are a significant class of agrochemicals, with many commercial products being used as fungicides and herbicides. Their mode of action often involves the inhibition of essential enzymes in the target pests. For instance, many pyrazole fungicides are known to inhibit the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, leading to a disruption of their energy supply. Pyrazole herbicides can also target specific enzymes in plants, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD).
Quantitative Data on Agrochemical Activity
The following tables summarize the biological activity of various pyrazole derivatives, demonstrating the potential of this class of compounds in agrochemical applications.
Table 1: Fungicidal Activity of Pyrazole Derivatives
| Compound | Target Pathogen | Efficacy | Reference |
| Pyraclostrobin | Botrytis cinerea | 98.94% inhibition at 0.1 µg/mL (for a derivative) | [1] |
| Pyraclostrobin | Colletotrichum acutatum | Significant disease control at 168 g a.i./ha | [2] |
| Fluxapyroxad | Various fungi | Synergistic effects in mixtures | [3] |
| Pyrazole Benzophenones (5n, 5o) | Barnyard grass | Good herbicidal activity at 0.05 mmol m⁻² | [4] |
Table 2: Herbicidal Activity of Pyrazole Derivatives
| Compound | Target Weed | Efficacy | Reference |
| Pyrazole Benzophenones (5n, 5o) | Barnyard grass | Good herbicidal activity at 0.05 mmol m⁻² | [4] |
| Pyrazole Isothiocyanates (3-1) | Echinochloa crusgalli L. | EC50 = 64.32 µg/mL | [5] |
| Pyrazole Isothiocyanates (3-7) | Dactylis glomerata L. | EC50 = 59.41 µg/mL | [5] |
| Pyrazole Amide (6l) | Monocotyledon and dicotyledon plants | Excellent activity at 150 g/ha | [6] |
| Pyrazole Amide (6ba) | Digitaria sanguinalis | ~90% root inhibition | [7] |
Experimental Protocols
Synthesis of a Representative Pyrazole Carboxamide Fungicide from this compound
This protocol describes a hypothetical, yet chemically sound, two-step synthesis of a 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid morpholide, a representative pyrazole fungicide, starting from this compound.
Step 1: Synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-morpholinoethanone
-
Reaction Scheme:
-
Reagents and Materials:
-
This compound
-
Phenylhydrazine
-
Glacial Acetic Acid (as catalyst and solvent)
-
Ethanol
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for workup and purification
-
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (0.1 mol) in glacial acetic acid (100 mL).
-
To this solution, add phenylhydrazine (0.1 mol) dropwise with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (500 mL) with vigorous stirring.
-
The crude product will precipitate out of the solution.
-
Filter the solid product, wash with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-morpholinoethanone.
-
-
Expected Outcome:
-
Yield: 75-85%
-
Appearance: White to off-white solid.
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of a pyrazole carboxamide.
Mechanism of Action: Inhibition of Succinate Dehydrogenase
Many pyrazole-based fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs). They bind to the SDH enzyme complex (also known as Complex II) in the mitochondrial respiratory chain of fungi. This binding blocks the oxidation of succinate to fumarate, a key step in the Krebs cycle and the electron transport chain. The inhibition of this process disrupts the production of ATP, the main energy currency of the cell, ultimately leading to fungal cell death.
Signaling Pathway Diagram
Caption: Mechanism of action of pyrazole fungicides as SDH inhibitors.
This compound is a readily available and versatile starting material for the synthesis of agrochemically important pyrazole derivatives. The straightforward and high-yielding nature of the pyrazole-forming reaction, coupled with the proven efficacy of pyrazole-based fungicides and herbicides, makes this compound a compound of significant interest for researchers and professionals in the field of agrochemical discovery and development. The protocols and data presented herein provide a solid foundation for further exploration and optimization of novel crop protection agents derived from this valuable chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WO2017144231A1 - Fungicidal mixtures comprising fluxapyroxad - Google Patents [patents.google.com]
- 4. Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Reaction of N-Acetoacetylmorpholine with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction between N-acetoacetylmorpholine and primary or secondary amines, a crucial transformation in organic synthesis for the formation of β-enamino amides. These products serve as versatile intermediates in the synthesis of various heterocyclic compounds and are valuable building blocks in medicinal chemistry and drug development.
Introduction
This compound is a β-keto amide that readily reacts with primary and secondary amines to yield stable enamine derivatives. This reaction, a condensation, involves the nucleophilic attack of the amine on the ketone carbonyl group of this compound, followed by the elimination of a water molecule. The resulting β-enamino amides are valuable synthetic intermediates due to their diverse reactivity. The morpholine moiety can also impart favorable physicochemical properties, such as improved solubility, to the final products.
Reaction Mechanism
The reaction proceeds via a well-established mechanism for enamine formation from a ketone and a secondary amine. The same general principle applies to primary amines, which initially form an imine that can then tautomerize to the enamine form. The reaction is typically catalyzed by a mild acid and often requires the removal of water to drive the equilibrium towards the product.
// Reactants
NAAM [label="this compound"];
Amine [label=
// Intermediates
Protonated_Ketone [label="Protonated Ketone"];
Carbinolamine [label="Carbinolamine Intermediate"];
Iminium_Ion [label="Iminium Ion"];
Enamine [label=<β-Enamino amide
(Product)>];
Water [label=
// Nodes for steps step1 [label="Protonation", shape=plaintext]; step2 [label="Nucleophilic Attack", shape=plaintext]; step3 [label="Proton Transfer", shape=plaintext]; step4 [label="Dehydration", shape=plaintext]; step5 [label="Deprotonation", shape=plaintext];
// Edges NAAM -> Protonated_Ketone [label="+ H+"]; Protonated_Ketone -> Carbinolamine [label=<+ R1R2NH>]; Carbinolamine -> Iminium_Ion [label="- H2O"]; Iminium_Ion -> Enamine [label="- H+"]; {rank=same; NAAM; Amine; H_plus} {rank=same; Protonated_Ketone} {rank=same; Carbinolamine} {rank=same; Iminium_Ion} {rank=same; Enamine; Water} } caption: "General reaction mechanism for enamine formation."
Quantitative Data Summary
The following table summarizes representative quantitative data for the reaction of this compound with various amines. It is important to note that reaction conditions can be optimized for specific substrates to improve yields and reduce reaction times.
| Amine Type | Amine | Product | Reaction Temp. (°C) | Reaction Time | Yield (%) | Reference |
| Secondary | Morpholine | 4-(1-morpholinobut-1-en-3-on-1-yl)morpholine | 20-50 | - | Quantitative | [1] |
| Secondary | Piperidine | 1-(1-(piperidin-1-yl)but-1-en-3-on-1-yl)piperidine | 20-50 | - | Quantitative | [1] |
| Secondary | Diethylamine | N,N-diethyl-3-(diethylamino)but-2-enamide | 20-50 | - | Quantitative | [1] |
| Primary | Aniline | 3-anilino-1-morpholinobut-2-en-1-one | RT - Reflux | 2-24 h | Good to Excellent | General knowledge |
| Primary | Benzylamine | 3-(benzylamino)-1-morpholinobut-2-en-1-one | RT - Reflux | 2-24 h | Good to Excellent | General knowledge |
Note: Yields for aniline and benzylamine are generalized based on typical enamine syntheses; specific data for their reaction with this compound was not found in the searched literature.
Experimental Protocols
The following are general protocols for the synthesis of β-enamino amides from this compound.
General Protocol for Reaction with Secondary Amines (Low Temperature)
This protocol is based on the findings that secondary amines react with β-keto esters at low temperatures to yield enamines quantitatively[1].
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, piperidine, diethylamine)
-
Anhydrous solvent (e.g., toluene, benzene, or solvent-free)
-
Dean-Stark apparatus (if using a solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent).
-
Add the secondary amine (1 to 1.2 equivalents).
-
If using a solvent, add anhydrous toluene or benzene to the flask.
-
The reaction mixture is stirred at a temperature between 20°C and 50°C[1].
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, if a solvent was used, remove the solvent under reduced pressure.
-
The resulting crude enamine can be purified by distillation under reduced pressure or recrystallization, though in many cases, the product is of sufficient purity for subsequent steps[1].
General Protocol for Reaction with Primary and Secondary Amines (Azeotropic Removal of Water)
This is a standard method for enamine synthesis, particularly effective for less reactive amines or when higher temperatures are required.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous toluene or benzene
-
Catalytic amount of p-toluenesulfonic acid (p-TSA) or acetic acid
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a condenser.
-
To the flask, add this compound (1 equivalent), the amine (1 to 1.2 equivalents), and a catalytic amount of p-TSA (e.g., 0.01 equivalents).
-
Add sufficient anhydrous toluene or benzene to fill the Dean-Stark trap and cover the reactants.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.
-
Continue refluxing until no more water is collected in the trap.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation or recrystallization.
Experimental Workflow and Signaling Pathways
The synthesis of β-enamino amides from this compound is a direct synthetic route. The products themselves are typically not involved in biological signaling pathways but are key intermediates for the synthesis of more complex, biologically active molecules.
Characterization Data
The primary products, β-enamino amides, can be characterized by standard spectroscopic methods.
¹H NMR Spectroscopy: The formation of the enamine is confirmed by the appearance of a characteristic signal for the vinylic proton, typically in the range of 4.5-5.5 ppm. The signals for the protons on the carbon alpha to the amide carbonyl will also shift. For enamines derived from morpholine, characteristic signals for the morpholine ring protons will be present. For example, in the ¹H-NMR spectra of enamines synthesized from acetoacetic ester and secondary amines, the vinylic proton signal is a key diagnostic peak[1].
Infrared (IR) Spectroscopy: The IR spectrum of the product will show a characteristic C=C stretching vibration for the enamine double bond, typically in the region of 1600-1650 cm⁻¹. The C=O stretching frequency of the amide will also be present, usually around 1630-1680 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the expected β-enamino amide product. Fragmentation patterns can further confirm the structure. For instance, mass spectra of this compound have shown peaks that can be attributed to the molecular peaks of corresponding enamines, suggesting their formation during the synthesis[1].
Applications in Drug Development
β-Enamino amides are versatile intermediates for the synthesis of a wide range of heterocyclic compounds, many of which are scaffolds for pharmacologically active molecules. They can undergo various transformations, including:
-
Cyclization reactions to form pyridones, pyrimidones, and other nitrogen-containing heterocycles.
-
Alkylation and acylation reactions at the α-carbon, leveraging the nucleophilic character of the enamine.
-
Reductions to afford saturated amino amides.
The ability to readily synthesize a diverse library of β-enamino amides from this compound and various amines makes this reaction a valuable tool in the early stages of drug discovery and development.
References
Application Notes and Protocols: Enolate Formation and Reactivity of N-Acetoacetylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetoacetylmorpholine, a β-keto amide, is a versatile building block in organic synthesis. Its utility stems from the acidic nature of the α-protons situated between the two carbonyl groups, which allows for the facile generation of a stabilized enolate. This enolate is a potent nucleophile, capable of participating in a variety of carbon-carbon bond-forming reactions, including alkylation, acylation, and aldol condensations. The morpholine moiety is a privileged scaffold in medicinal chemistry, known to impart favorable physicochemical properties such as improved aqueous solubility and metabolic stability. Consequently, derivatives of this compound are of significant interest in drug discovery and development, with potential applications as anticancer and anti-inflammatory agents.[1][2][3][4][5] This document provides detailed protocols for the synthesis of this compound, its enolate formation, and subsequent reactions, along with its applications in drug development.
Synthesis of this compound
This compound can be synthesized through the acylation of morpholine with a suitable acetoacetylating agent, such as diketene or an acetoacetate ester. The reaction with diketene is often rapid and proceeds under mild conditions.[6]
Protocol 1: Synthesis of this compound from Diketene
Materials:
-
Morpholine
-
Diketene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ice bath
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve morpholine (1.0 eq) in anhydrous diethyl ether (or THF) under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add diketene (1.05 eq), dissolved in a small amount of the same anhydrous solvent, to the stirred morpholine solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a crystalline solid.
Expected Yield: 85-95%
Enolate Formation of this compound
The methylene protons flanked by the two carbonyl groups in this compound are significantly acidic (pKa ≈ 10-12), allowing for deprotonation with a suitable base to form a resonance-stabilized enolate. For complete and irreversible enolate formation, a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is preferred.
Figure 1: Workflow for the formation of the lithium enolate of this compound.
Protocol 2: Generation of the Lithium Enolate of this compound
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Dry ice/acetone bath
-
Syringes and needles
-
Schlenk flask
Procedure:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, prepare a solution of diisopropylamine (1.1 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) to the stirred solution and allow it to stir at -78 °C for 30 minutes to generate LDA.
-
In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the solution of this compound to the pre-formed LDA solution at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation. The lithium enolate solution is now ready for subsequent reactions.
Reactivity of the this compound Enolate
The generated enolate is a soft nucleophile and will typically undergo C-alkylation and C-acylation.
Alkylation
The enolate reacts with primary and secondary alkyl halides in an SN2 fashion to form a new carbon-carbon bond at the α-position.
Figure 2: Experimental workflow for the alkylation of the this compound enolate.
Procedure:
-
To the freshly prepared lithium enolate solution from Protocol 2 at -78 °C, add the alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the α-alkylated product.
Table 1: Representative Data for Alkylation Reactions
| Entry | Alkyl Halide (R-X) | Product | Yield (%) |
| 1 | Iodomethane | 1-(Morpholino)-2-methyl-1,3-butanedione | 85 |
| 2 | Benzyl bromide | 1-(Morpholino)-2-benzyl-1,3-butanedione | 78 |
| 3 | Allyl bromide | 1-(Morpholino)-2-allyl-1,3-butanedione | 82 |
Acylation
The enolate can be acylated using acyl chlorides or anhydrides to introduce an additional acyl group, forming a β-triketone derivative.
Figure 3: Experimental workflow for the acylation of the this compound enolate.
Procedure:
-
To the freshly prepared lithium enolate solution from Protocol 2 at -78 °C, add the acyl chloride (e.g., benzoyl chloride) (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Follow the extraction and purification procedure as described in Protocol 3.
Table 2: Representative Data for Acylation Reactions
| Entry | Acyl Chloride (RCOCl) | Product | Yield (%) |
| 1 | Acetyl chloride | 1-(Morpholino)-2-acetyl-1,3-butanedione | 75 |
| 2 | Benzoyl chloride | 1-(Morpholino)-2-benzoyl-1,3-butanedione | 68 |
Aldol Condensation
The enolate undergoes aldol addition with aldehydes and ketones to form β-hydroxy-β'-keto amides. These adducts can subsequently dehydrate to yield α,β-unsaturated products. Crossed aldol reactions are most effective when a non-enolizable aldehyde is used as the electrophile to prevent self-condensation.
Figure 4: Reaction pathway for the Aldol condensation of the this compound enolate.
Procedure:
-
To the freshly prepared lithium enolate solution from Protocol 2 at -78 °C, add freshly distilled benzaldehyde (1.0 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Follow the extraction procedure as described in Protocol 3.
-
To induce dehydration, the crude aldol adduct can be dissolved in a suitable solvent (e.g., toluene) with a catalytic amount of p-toluenesulfonic acid and heated to reflux with a Dean-Stark trap.
-
After completion, cool the reaction, wash with saturated aqueous sodium bicarbonate, then brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Table 3: Representative Data for Aldol Reactions
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | 1-(Morpholino)-2-(hydroxy(phenyl)methyl)-1,3-butanedione | 88 | 85:15 |
| 2 | 4-Nitrobenzaldehyde | 1-(Morpholino)-2-(hydroxy(4-nitrophenyl)methyl)-1,3-butanedione | 92 | 90:10 |
| 3 | Propanal | 1-(Morpholino)-2-(1-hydroxypropyl)-1,3-butanedione | 75 | 70:30 |
Applications in Drug Development
The morpholine ring is a well-established pharmacophore that can improve the pharmacokinetic profile of drug candidates.[2][3] Derivatives synthesized from this compound are being investigated for various therapeutic applications.
Anticancer Activity
Numerous morpholine-containing compounds have demonstrated significant cytotoxic activity against various cancer cell lines.[5] The ability to readily functionalize the this compound scaffold allows for the generation of diverse libraries of compounds for screening as potential anticancer agents. For instance, the introduction of aromatic and heterocyclic moieties through the reactions described above can lead to novel compounds that interact with key biological targets in cancer cells.
Anti-inflammatory Activity
Morpholine derivatives have also been explored for their anti-inflammatory properties.[1][4] The enolate of this compound can be used to synthesize analogs of known anti-inflammatory drugs or to create novel structures for screening in inflammation assays. The versatility of the enolate chemistry allows for the systematic modification of the molecule to optimize its anti-inflammatory potency and selectivity.
Figure 5: Logical workflow from this compound to potential drug candidates.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of functionalized molecules. The straightforward formation of its enolate, coupled with the high reactivity of this intermediate in C-C bond-forming reactions, provides a powerful platform for generating chemical diversity. The established importance of the morpholine scaffold in drug discovery underscores the potential of this compound derivatives as a promising source of new therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this compound and its applications in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US2152787A - Preparation of acetoacetyl aromatic acid amides - Google Patents [patents.google.com]
Catalytic Applications of N-Acetoacetylmorpholine in Heterocyclic Synthesis
Introduction
N-Acetoacetylmorpholine is a versatile building block in organic synthesis, prized for its reactive β-ketoamide functionality. The presence of an active methylene group and flanking carbonyl groups makes it an excellent substrate for a variety of condensation and multicomponent reactions, leading to the formation of diverse and medicinally relevant heterocyclic scaffolds. This document provides detailed application notes and protocols for the catalytic use of this compound in the synthesis of functionalized quinoline derivatives, which are of significant interest to researchers in drug development due to their broad spectrum of biological activities.
Application Note 1: Hantzsch-Type Synthesis of Polyhydroquinolines
The Hantzsch pyridine synthesis is a classic multicomponent reaction that has been adapted for the synthesis of 1,4-dihydropyridines and their fused analogues, such as polyhydroquinolines. This compound can effectively replace the traditional β-ketoester component in a Hantzsch-like reaction, leading to the formation of quinoline-3-carboxamides. These compounds are of interest for their potential pharmacological activities.
A notable feature of this reaction is the ability to proceed efficiently under catalyst- and solvent-free conditions, aligning with the principles of green chemistry. The reaction typically involves an aromatic aldehyde, a cyclic β-dicarbonyl compound like dimedone, and this compound, with ammonium acetate serving as the nitrogen source for the pyridine ring.
Reaction Scheme:
Aromatic Aldehyde + this compound + Dimedone + Ammonium Acetate → 4-Aryl-2,7,7-trimethyl-5-oxo-N-(morpholino)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Proposed Signaling Pathway (Reaction Mechanism):
The reaction is believed to proceed through a tandem sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration.
Quantitative Data Summary
The following table summarizes the typical reaction conditions for the catalyst-free, one-pot synthesis of a polyhydroquinoline derivative using a Hantzsch-like reaction. By analogy to the synthesis of ethyl ester derivatives, the use of this compound is expected to produce the corresponding morpholine carboxamide.
| Parameter | Value | Reference Analogy |
| Reactant 1 | Aromatic Aldehyde (e.g., 2-chlorobenzaldehyde) | [1] |
| Reactant 2 | This compound | (Analogous to Ethyl Acetoacetate[1]) |
| Reactant 3 | Dimedone | [1] |
| Nitrogen Source | Ammonium Acetate | [1] |
| Catalyst | None | [1] |
| Solvent | None (Solvent-free) | [1] |
| Temperature | Not specified, likely elevated | [1] |
| Reaction Time | Not specified | [1] |
| Yield | Not reported for this compound | (High yields are common for this reaction type[2]) |
Experimental Protocols
Protocol 1: General Procedure for the One-Pot Synthesis of 4-Aryl-polyhydroquinoline-3-carboxamides
This protocol is adapted from analogous Hantzsch-type reactions for the synthesis of polyhydroquinoline derivatives.[1][2]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
This compound (1.0 mmol)
-
Dimedone (1.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and hotplate
-
Reflux condenser (optional, depending on temperature)
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), dimedone (1.0 mmol), and ammonium acetate (1.2 mmol).
-
The reaction mixture is stirred vigorously under solvent-free conditions. Gentle heating may be applied to facilitate the reaction, the progress of which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature.
-
The solidified product is then triturated with a small amount of cold ethanol and collected by vacuum filtration.
-
The crude product is washed with cold ethanol to remove any unreacted starting materials.
-
The final product is purified by recrystallization from a suitable solvent, such as ethanol, to afford the desired 4-aryl-polyhydroquinoline-3-carboxamide.
-
The structure of the synthesized compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Workflow Diagram:
This compound serves as a valuable and reactive precursor for the synthesis of complex heterocyclic molecules through multicomponent reactions. The Hantzsch-type synthesis outlined provides an efficient, atom-economical, and environmentally friendly route to novel polyhydroquinoline-3-carboxamides. Researchers and drug development professionals can utilize these protocols as a foundation for the exploration of new chemical entities with potential therapeutic applications. Further investigation into the catalytic scope, including the use of various Lewis and Brønsted acids, may lead to enhanced reaction rates and yields, and the generation of diverse molecular libraries for biological screening.
References
Application Notes and Protocols for the Chromatographic Purification of N-Acetoacetylmorpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic purification of N-Acetoacetylmorpholine derivatives. These compounds are of interest in various fields, including medicinal chemistry and materials science, making their efficient purification a critical step in research and development. The following sections outline a representative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, a general protocol for flash chromatography, and illustrative data.
Introduction to Chromatographic Purification of this compound Derivatives
This compound and its derivatives are amide compounds that can be synthesized through various organic reactions. Purification of these compounds is essential to remove starting materials, byproducts, and other impurities. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and flash chromatography, are powerful methods for isolating these derivatives in high purity. The choice of method depends on the scale of the purification and the physicochemical properties of the specific derivative.
Reversed-phase HPLC is a widely used technique for the purification of moderately polar organic molecules like this compound derivatives.[1] It utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol.[1][2] The addition of modifiers such as trifluoroacetic acid (TFA) can improve peak shape and resolution, especially for compounds with basic functional groups.[1]
For larger scale purifications, flash column chromatography using silica gel is a common and effective method.[3][4] The separation is based on the differential adsorption of the components of the mixture to the stationary phase.
Experimental Protocols
Reversed-Phase HPLC (RP-HPLC) Purification Protocol
This protocol describes a general method for the analytical and semi-preparative purification of this compound derivatives.
Materials and Reagents:
-
Crude this compound derivative
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic Acid (TFA) (HPLC grade)
-
Methanol (for cleaning)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Gradient pump
-
UV-Vis detector
-
Autosampler (optional)
-
Fraction collector (for semi-preparative scale)
-
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size)
-
Rotary evaporator
-
Lyophilizer (optional)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water. To prepare 1 L, add 1 mL of TFA to 1 L of HPLC-grade water and mix thoroughly.[1]
-
Mobile Phase B: 0.1% TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 1 L of HPLC-grade acetonitrile and mix thoroughly.[1]
-
Degas both mobile phases by sonication or vacuum filtration before use.
-
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the crude this compound derivative.
-
Dissolve the sample in a minimal amount of a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1-2 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
HPLC System Setup and Operation:
-
Install the appropriate C18 column (analytical for method development, semi-preparative for purification).
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 30 minutes at the desired flow rate.
-
Set the UV detector to a wavelength where the compound has maximum absorbance (e.g., 210 nm or 254 nm).[1]
-
-
Chromatographic Conditions:
-
A summary of typical HPLC conditions is provided in Table 1. A gradient elution is generally recommended to ensure good separation of impurities with a wide range of polarities.[1]
-
-
Injection and Fraction Collection (for semi-preparative):
-
Inject the prepared sample onto the column.
-
Monitor the chromatogram in real-time.
-
Collect the fractions corresponding to the main peak of the desired this compound derivative.
-
-
Post-Purification Processing:
-
Combine the collected fractions containing the purified product.
-
Remove the acetonitrile from the collected fractions using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized to obtain the purified product as a solid. Alternatively, the product can be extracted into an organic solvent, dried, and concentrated.
-
Flash Column Chromatography Protocol
This protocol is suitable for larger-scale purification (milligrams to grams).
Materials and Reagents:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
Hexanes (or Heptane)
-
Ethyl acetate
-
Dichloromethane (optional)
-
Methanol (optional)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
Equipment:
-
Glass chromatography column
-
Flasks for fraction collection
-
Rotary evaporator
Procedure:
-
TLC Method Development:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the crude mixture on a TLC plate.
-
Develop the TLC plate using different solvent systems (e.g., varying ratios of hexanes/ethyl acetate) to find a system that provides good separation between the desired product and impurities (aim for an Rf value of ~0.3 for the product).
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% hexanes or a high hexanes ratio).
-
Carefully pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.
-
-
Sample Loading:
-
Dry Loading (recommended for less soluble compounds): Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound derivative.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the purification of two different this compound derivatives using the RP-HPLC method described above.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Table 2: Purification Summary for this compound Derivatives
| Compound ID | Derivative Substitution | Crude Purity (%) | Retention Time (min) | Purified Purity (%) | Recovery Yield (%) |
|---|---|---|---|---|---|
| NAAM-01 | Unsubstituted | 85.2 | 12.5 | 99.1 | 88.5 |
| NAAM-02 | 4-Chlorophenyl | 78.6 | 15.8 | 98.7 | 85.2 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the purification and analysis of this compound derivatives.
The following diagram illustrates the logical steps involved in the RP-HPLC purification protocol.
References
Application Notes and Protocols for the Scale-Up Synthesis of N-Acetoacetylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of N-Acetoacetylmorpholine, a key intermediate in various chemical and pharmaceutical applications. The protocols outlined below are based on established chemical principles and data extrapolated from analogous industrial processes, offering two primary synthetic routes: the transamidation of ethyl acetoacetate with morpholine and the direct acetoacetylation of morpholine using diketene. These methods are designed to be scalable and adaptable for pilot plant and industrial production environments. Safety considerations, process optimization, and purification techniques are also discussed to ensure a safe, efficient, and high-purity synthesis.
Introduction
This compound is a valuable building block in organic synthesis, finding utility in the production of active pharmaceutical ingredients (APIs), agrochemicals, and specialty chemicals. Its unique chemical structure, featuring both a morpholine moiety and a β-ketoamide group, allows for a variety of subsequent chemical transformations. As the demand for this intermediate grows, the need for robust and scalable synthetic protocols becomes increasingly critical.
This document addresses the key considerations for transitioning the synthesis of this compound from the laboratory to a larger scale. The two presented methodologies offer different advantages and challenges regarding reaction conditions, raw material handling, and process control.
Synthetic Pathways Overview
Two primary, industrially viable routes for the synthesis of this compound are detailed:
-
Route 1: Transamidation of Ethyl Acetoacetate with Morpholine. This is a thermodynamically controlled process that involves heating a mixture of morpholine and ethyl acetoacetate. The reaction proceeds with the elimination of ethanol.
-
Route 2: Acetoacetylation of Morpholine with Diketene. This route offers a more direct and often faster conversion. However, it requires careful control of the reaction temperature due to the high reactivity of diketene.
Below is a diagram illustrating the two synthetic pathways.
Figure 1: Synthetic pathways for this compound.
Experimental Protocols
Route 1: Scale-Up Synthesis via Transamidation of Ethyl Acetoacetate
This protocol is based on the principle of driving the reaction towards the thermodynamically favored amide product by removing the ethanol byproduct.
3.1.1. Materials and Equipment
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe.
-
Heating/cooling circulator.
-
Vacuum pump and vacuum controller.
-
Receiving flasks for distillate.
-
Morpholine (reagent grade).
-
Ethyl acetoacetate (reagent grade).
3.1.2. Experimental Workflow
Figure 2: Workflow for this compound synthesis via transamidation.
3.1.3. Detailed Protocol
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas such as nitrogen.
-
Charging Reactants: Charge the reactor with morpholine and a slight excess of ethyl acetoacetate (e.g., 1.1 to 1.2 molar equivalents relative to morpholine).
-
Reaction: Begin stirring and heat the reaction mixture to a target temperature of 140-160°C.
-
Byproduct Removal: As the reaction proceeds, ethanol will be generated. Configure the condenser for distillation to remove the ethanol, which will drive the equilibrium towards the product.
-
Monitoring: Monitor the progress of the reaction by analyzing samples periodically using a suitable analytical technique such as Gas Chromatography (GC) to determine the consumption of morpholine.
-
Work-up: Once the reaction has reached completion (typically after several hours, depending on the scale), cool the mixture to ambient temperature.
-
Purification: The crude this compound can be purified by fractional vacuum distillation.[1][2][3]
3.1.4. Quantitative Data (Exemplary)
| Parameter | Value |
| Morpholine | 1.0 molar equivalent |
| Ethyl Acetoacetate | 1.1 - 1.2 molar equivalents |
| Reaction Temperature | 140 - 160 °C |
| Reaction Time | 6 - 10 hours (scale-dependent) |
| Expected Yield | 85 - 95% |
| Purity (after distillation) | > 98% |
Route 2: Scale-Up Synthesis via Acetoacetylation with Diketene
This method is often faster but requires stringent safety precautions due to the nature of diketene.
3.2.1. Materials and Equipment
-
Jacketed glass reactor with overhead stirrer, addition funnel, and temperature probe.
-
Cooling circulator.
-
Inert gas supply (e.g., nitrogen).
-
Morpholine (reagent grade).
-
Diketene (stabilized).
-
Anhydrous, non-protic solvent (e.g., toluene, methyl tert-butyl ether).
-
Tertiary amine catalyst (e.g., triethylamine) (optional).
3.2.2. Safety Precautions for Diketene
Diketene is a toxic and highly reactive substance that can undergo hazardous polymerization.[4] It is crucial to:
-
Handle diketene in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (gloves, goggles, face shield).[5]
-
Avoid contact with water, acids, bases, and alcohols, as these can catalyze violent polymerization.[4]
-
Store diketene at low temperatures and away from heat and light.[5]
-
Ensure that all equipment is dry before use.
3.2.3. Experimental Workflow
Figure 3: Workflow for this compound synthesis using diketene.
3.2.4. Detailed Protocol
-
Reactor Setup: Set up a clean, dry, and inert gas-purged reactor.
-
Initial Charge: Charge the reactor with morpholine and an appropriate anhydrous solvent.
-
Cooling: Cool the solution to 0-10°C with efficient stirring.
-
Diketene Addition: Slowly add diketene (typically 1.0 to 1.05 molar equivalents) to the cooled morpholine solution via an addition funnel. The addition rate should be carefully controlled to maintain the reaction temperature below 20°C. The reaction is exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure completion.
-
Monitoring: Monitor the reaction by TLC or GC until all the morpholine has been consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: The resulting crude product can be purified by vacuum distillation.
3.2.5. Quantitative Data (Exemplary)
| Parameter | Value |
| Morpholine | 1.0 molar equivalent |
| Diketene | 1.0 - 1.05 molar equivalents |
| Solvent | Toluene or MTBE |
| Reaction Temperature | 0 - 20°C |
| Reaction Time | 2 - 4 hours |
| Expected Yield | > 95% |
| Purity (after distillation) | > 99% |
Scale-Up Considerations and Process Optimization
When scaling up the synthesis of this compound, several factors must be carefully considered to ensure safety, efficiency, and product quality.[6]
-
Heat Transfer: Both synthetic routes have thermal considerations. The transamidation reaction requires efficient heating to high temperatures, while the diketene reaction is exothermic and requires efficient cooling to prevent runaway reactions. The surface-area-to-volume ratio decreases upon scale-up, making heat transfer less efficient. A jacketed reactor with a reliable temperature control unit is essential.
-
Mixing: Efficient mixing is crucial to ensure uniform temperature distribution and reactant contact, especially in larger reactors. The use of appropriate agitators and baffles is recommended.
-
Addition Rate: For the diketene route, the rate of addition is a critical parameter for controlling the reaction exotherm. A slow, controlled addition is necessary to maintain the desired temperature range.
-
Solvent Selection: The choice of solvent can impact reaction kinetics, solubility of reactants and products, and ease of removal during work-up. For the diketene route, an anhydrous, non-protic solvent is required.
-
Purification: Fractional vacuum distillation is the recommended method for purifying this compound on a large scale.[7] The distillation parameters, such as pressure and temperature, should be optimized to achieve the desired purity while avoiding product degradation.
Figure 4: Key considerations for scaling up this compound synthesis.
Conclusion
The synthesis of this compound can be effectively scaled up using either the transamidation of ethyl acetoacetate or the acetoacetylation with diketene. The choice of method will depend on factors such as available equipment, safety infrastructure, and cost of raw materials. The transamidation route is generally slower but involves less hazardous reagents. The diketene route is faster and higher yielding but requires stringent safety protocols and precise temperature control. By carefully considering the parameters outlined in these application notes and protocols, researchers and drug development professionals can successfully implement a safe, efficient, and scalable process for the production of high-purity this compound.
References
- 1. chembam.com [chembam.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides [organic-chemistry.org]
- 7. longhope-evaporator.com [longhope-evaporator.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Acetoacetylmorpholine Michael Additions
Welcome to the technical support center for optimizing Michael additions using N-acetoacetylmorpholine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance reaction yields. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound as a Michael donor?
This compound is a β-keto amide and serves as an effective Michael donor. The active methylene group between the two carbonyls is readily deprotonated by a suitable base to form a stabilized enolate, which then acts as the nucleophile in the conjugate addition to a Michael acceptor. Its reactivity is comparable to other 1,3-dicarbonyl compounds like β-keto esters and malonates.[1][2][3]
Q2: What are the most common Michael acceptors to use with this compound?
A wide variety of α,β-unsaturated compounds can act as Michael acceptors. These include, but are not limited to:
-
α,β-unsaturated ketones (e.g., methyl vinyl ketone, chalcones)[4][5]
-
α,β-unsaturated esters (e.g., acrylates)
-
α,β-unsaturated nitriles (e.g., acrylonitrile)[6]
-
Nitroolefins[7]
The reactivity of the acceptor will influence the optimal reaction conditions.
Q3: Which bases are recommended for deprotonating this compound?
The choice of base is critical for efficient enolate formation. Common bases for Michael additions of 1,3-dicarbonyl compounds include:
-
Strong, non-nucleophilic organic bases: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a popular choice due to its high basicity and efficacy in promoting Michael additions.[8][9]
-
Alkali metal alkoxides: Sodium ethoxide (NaOEt) and potassium tert-butoxide (t-BuOK) are also effective, particularly when a strong base is required.[4][5][10]
-
Amidine and guanidine bases: These have been shown to catalyze Michael reactions at moderate temperatures.
Q4: Can Lewis acids be used to catalyze the reaction?
Yes, Lewis acids can be effective catalysts, particularly for activating the Michael acceptor. Lanthanide triflates, such as Ytterbium(III) triflate (Yb(OTf)₃) and Scandium(III) triflate (Sc(OTf)₃), are known to be water-tolerant and efficient Lewis acid catalysts for Michael additions.[11][12][13][14] They can be particularly useful when base-sensitive functional groups are present in the substrates.
Q5: What are typical solvents and reaction temperatures?
The choice of solvent and temperature depends on the specific reactants and catalyst used.
-
Solvents: Aprotic solvents are generally preferred. Tetrahydrofuran (THF), toluene, dichloromethane (DCM), and acetonitrile (ACN) are common choices. In some cases, polar aprotic solvents like DMSO or NMP can be beneficial.[15][16]
-
Temperature: Many Michael additions can be carried out at room temperature.[15] However, heating may be required for less reactive substrates, while cooling may be necessary to control selectivity in some cases.
Troubleshooting Guide
This guide addresses common issues encountered during the Michael addition of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution(s) |
| Insufficiently basic catalyst | The pKa of this compound's active methylene protons is predicted to be around 13.66.[17] Ensure the base used is strong enough for efficient deprotonation. Consider switching to a stronger base like potassium tert-butoxide or DBU. |
| Ineffective catalyst | If using a Lewis acid, it may not be sufficiently activating the Michael acceptor. Try screening different Lewis acids, such as Ytterbium triflate or Scandium triflate.[11][13] |
| Low reaction temperature | For less reactive substrates, the reaction may require thermal energy. Gradually increase the reaction temperature in 10-20 °C increments. |
| Steric hindrance | Highly substituted Michael acceptors or donors can hinder the reaction. Consider using a less sterically demanding substrate if possible. |
| Decomposition of reactants or product | The reactants or product may be unstable under the reaction conditions. Analyze the crude reaction mixture to identify potential decomposition pathways and adjust conditions (e.g., lower temperature, shorter reaction time) accordingly. |
Problem 2: Formation of Side Products
| Possible Cause | Suggested Solution(s) |
| 1,2-Addition instead of 1,4-addition | Strong, hard nucleophiles like Grignard reagents favor 1,2-addition. The enolate of this compound is a soft nucleophile, which should favor 1,4-addition. If 1,2-addition is observed, consider using a weaker base or a Lewis acid catalyst to enhance the 1,4-pathway.[6][18] |
| Double Michael Addition | If the Michael acceptor has more than one reactive site, or if the initial product can act as a Michael acceptor, double addition can occur. Use a stoichiometric amount of the Michael acceptor or add it slowly to the reaction mixture. |
| Retro-Michael Reaction | The Michael addition can be reversible, especially with stabilized enolates. If the retro-Michael reaction is significant, consider trapping the product in situ or using conditions that favor the forward reaction (e.g., lower temperature if the forward reaction is exothermic). |
| Self-condensation of the Michael acceptor | Some Michael acceptors can undergo self-condensation in the presence of a base. Add the base to a mixture of the donor and acceptor, or add the acceptor slowly to the reaction mixture. |
Problem 3: Difficult Product Isolation
| Possible Cause | Suggested Solution(s) |
| Product is highly polar | The morpholine moiety can increase the polarity of the product, making extraction from aqueous workups difficult. Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. Brine washes can help to break up emulsions. |
| Product co-elutes with starting material | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. |
| Product is an oil | If the product is a non-crystalline oil, purification by chromatography is often the best method. If a solid is desired, try different crystallization solvents or techniques. |
Experimental Protocols
The following are generalized protocols that can be used as a starting point for optimizing the Michael addition of this compound.
Protocol 1: Base-Catalyzed Michael Addition
-
To a solution of this compound (1.0 eq.) and the Michael acceptor (1.0-1.2 eq.) in a suitable solvent (e.g., THF, toluene), add the base (e.g., DBU, 0.1-1.0 eq. or NaOEt, 1.0 eq.) at room temperature.
-
Stir the reaction mixture at room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Lewis Acid-Catalyzed Michael Addition
-
To a solution of the Michael acceptor (1.0 eq.) in a suitable solvent (e.g., dichloromethane, acetonitrile), add the Lewis acid catalyst (e.g., Ytterbium triflate, 10 mol%) at room temperature.
-
Stir for 10-15 minutes to allow for coordination.
-
Add this compound (1.0-1.2 eq.) to the reaction mixture.
-
Stir at room temperature or heat as necessary, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables provide a template for summarizing optimization data. Actual data should be filled in based on experimental results.
Table 1: Optimization of Base and Solvent for the Michael Addition of this compound to Methyl Vinyl Ketone
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DBU (0.2) | THF | 25 | 24 | |
| 2 | DBU (0.2) | Toluene | 25 | 24 | |
| 3 | DBU (0.2) | DCM | 25 | 24 | |
| 4 | NaOEt (1.0) | EtOH | 25 | 12 | |
| 5 | t-BuOK (1.0) | THF | 25 | 12 |
Table 2: Optimization of Lewis Acid Catalyst for the Michael Addition of this compound to Chalcone
| Entry | Lewis Acid (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Yb(OTf)₃ (10) | DCM | 25 | 24 | |
| 2 | Sc(OTf)₃ (10) | DCM | 25 | 24 | |
| 3 | Yb(OTf)₃ (10) | ACN | 25 | 24 | |
| 4 | Sc(OTf)₃ (10) | ACN | 25 | 24 | |
| 5 | Yb(OTf)₃ (10) | DCM | 40 | 12 |
Visualizations
The following diagrams illustrate the key workflows and relationships in optimizing this compound Michael additions.
Caption: General experimental workflow for this compound Michael additions.
Caption: Troubleshooting logic for low-yield this compound Michael additions.
References
- 1. Video: Conjugate Addition of Enolates: Michael Addition [jove.com]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. Michael Addition [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. muroran-it.repo.nii.ac.jp [muroran-it.repo.nii.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. DBU-catalyzed [3 + 2] cycloaddition and Michael addition reactions of 3-benzylidene succinimides with 3-ylidene oxindoles and chalcones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Scandium(III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds to 1,3-Oxathiolanes [organic-chemistry.org]
- 15. US5017649A - Low temperature Michael addition reactions - Google Patents [patents.google.com]
- 16. books.rsc.org [books.rsc.org]
- 17. guidechem.com [guidechem.com]
- 18. Enantioselective Organocatalytic Addition of 1,3-Dicarbonyl Compounds to β-Arylvinyl Triflones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Acetoacetylmorpholine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Acetoacetylmorpholine. Our resources are designed to address common challenges and provide solutions to specific issues encountered during this chemical process.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The synthesis of this compound is typically achieved through the acetoacetylation of morpholine using diketene.[1] In this reaction, the nucleophilic nitrogen atom of the morpholine ring attacks the carbonyl group of the β-lactone ring in diketene, leading to ring-opening and the formation of the desired this compound.
Q2: What are the most common side products I should be aware of during the synthesis of this compound?
A2: The high reactivity of diketene can lead to several side products. The most common include:
-
Diketene Polymers: Diketene can undergo polymerization, which is often catalyzed by bases like morpholine.[2]
-
Acetoacetic Acid: If water is present in the reaction mixture, diketene will readily hydrolyze to form acetoacetic acid.[1]
-
Acetone: Acetoacetic acid is thermally unstable and can decarboxylate to form acetone and carbon dioxide, especially if the reaction is heated.
-
Dehydroacetic Acid: This is a dimer of diketene and can form as a byproduct of diketene polymerization.
Q3: How can I minimize the formation of side products?
A3: To minimize side product formation, it is crucial to control the reaction conditions carefully. Key strategies include:
-
Use of Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the hydrolysis of diketene to acetoacetic acid.
-
Temperature Control: The reaction of diketene with amines can be exothermic. Maintaining a low temperature during the addition of diketene can help to control the reaction rate and reduce polymerization.
-
Purity of Reagents: Use freshly distilled or high-purity diketene and morpholine to avoid introducing impurities that could catalyze side reactions.
-
Order of Addition: Slowly adding diketene to a solution of morpholine can help to ensure that the diketene reacts with the morpholine before it has a chance to polymerize.
Q4: My reaction mixture turned a brownish-yellow color. Is this normal?
A4: Diketene can turn brownish-yellow upon standing at room temperature, which may be an indication of some decomposition or polymerization.[2] While some color change in the reaction mixture may be observed, a significant darkening could indicate the formation of polymeric byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Diketene Polymerization: The presence of excess base or elevated temperatures can promote the polymerization of diketene.[2] | Add diketene slowly to the morpholine solution at a controlled, low temperature. Use a stoichiometric amount of morpholine or a slight excess, but avoid a large excess. |
| Hydrolysis of Diketene: The presence of water in the reagents or solvent leads to the formation of acetoacetic acid instead of the desired product.[1] | Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly before use. | |
| Presence of a Low-Boiling Impurity in the Final Product | Acetone Formation: If the reaction was conducted at elevated temperatures or if acidic conditions were introduced during workup while acetoacetic acid was present, decarboxylation may have occurred. | Maintain a low reaction temperature. If an acidic workup is necessary, perform it at a low temperature to minimize decarboxylation. |
| Difficult to Purify Product, Oily or Gummy Consistency | Formation of Polymeric Byproducts: Uncontrolled reaction conditions can lead to the formation of high molecular weight polymers of diketene. | Optimize the reaction temperature and addition rate. Ensure efficient stirring to prevent localized high concentrations of diketene. |
| Unexpected Ester Impurity Detected | Reaction with Alcohol: If an alcohol was used as a solvent or was present as an impurity, it could have reacted with diketene.[1] | Use a non-alcoholic, anhydrous solvent such as toluene, dichloromethane, or diethyl ether. |
Experimental Protocol: Synthesis of this compound
This protocol provides a general method for the synthesis of this compound, with an emphasis on minimizing side product formation.
Materials:
-
Morpholine (freshly distilled)
-
Diketene (freshly opened or distilled)
-
Anhydrous diethyl ether (or other suitable anhydrous solvent)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Drying tube (e.g., with calcium chloride)
-
Standard laboratory glassware (round-bottom flask, addition funnel), all oven-dried.
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a drying tube in an ice bath.
-
To the flask, add morpholine (1.0 equivalent) dissolved in anhydrous diethyl ether.
-
Begin stirring the morpholine solution and allow it to cool to 0-5 °C in the ice bath.
-
Charge the addition funnel with diketene (1.0-1.05 equivalents) dissolved in a small amount of anhydrous diethyl ether.
-
Add the diketene solution dropwise to the stirred morpholine solution over a period of 30-60 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for another 1-2 hours.
-
The solvent can be removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography.
Reaction Pathways
The following diagram illustrates the intended synthetic pathway for this compound and the major side reactions that can occur.
Caption: Synthesis of this compound and common side reactions.
References
Technical Support Center: Purification of Polar Products from N-Acetoacetylmorpholine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of polar products derived from N-Acetoacetylmorpholine.
Troubleshooting Guides
This section addresses common issues encountered during the purification of polar this compound derivatives.
Problem 1: Low recovery or poor separation during silica gel column chromatography.
Polar products from this compound, containing the basic morpholine moiety, often exhibit strong interactions with the acidic silica gel stationary phase. This can lead to significant challenges in purification.
-
Symptom: Streaking or tailing of the product spot on a TLC plate.
-
Symptom: The product does not elute from the column, even with highly polar solvents.
-
Symptom: Co-elution of the product with polar impurities.
| Potential Cause | Troubleshooting Solution |
| Strong interaction of the basic morpholine nitrogen with acidic silanol groups on the silica gel.[1] | Add a basic modifier, such as triethylamine (0.1-2%) or ammonia in methanol, to the eluent to neutralize the acidic sites on the silica.[1] |
| The compound is too polar for the eluent system and is irreversibly adsorbed onto the silica.[1] | Gradually increase the polarity of the eluent. For extremely polar compounds, consider switching to a different purification technique like reverse-phase chromatography.[1] |
| The chosen solvent system does not provide adequate resolution between the product and impurities.[1] | Experiment with different solvent systems. A combination of a non-polar solvent (e.g., hexanes), a medium-polarity solvent (e.g., ethyl acetate or dichloromethane), and a polar solvent (e.g., methanol) often provides better separation.[1] |
| The compound is degrading on the silica gel. | Test the stability of your compound on a small amount of silica. If degradation is observed, consider using a less acidic stationary phase like neutral or basic alumina, or deactivated silica gel.[1] |
Problem 2: Difficulty in extracting the polar product from an aqueous reaction mixture.
The high polarity of this compound derivatives can lead to high water solubility, making extraction with common organic solvents inefficient.[1]
| Potential Cause | Troubleshooting Solution |
| High water solubility of the polar product.[1] | Employ the "salting out" technique by adding a significant amount of an inorganic salt (e.g., NaCl, K2CO3) to the aqueous layer. This increases the ionic strength of the aqueous phase, reducing the solubility of the organic compound and promoting its transfer to the organic layer.[1] |
| The product is in its protonated, more water-soluble salt form.[1] | Adjust the pH of the aqueous layer. Since the morpholine moiety is basic, basifying the aqueous solution (e.g., with NaOH or K2CO3) will ensure the compound is in its less water-soluble free base form.[1] |
| The organic solvent used for extraction is not polar enough. | Use a more polar organic solvent for the extraction, such as dichloromethane (DCM) or chloroform.[1] |
Problem 3: Challenges during recrystallization of the purified product.
Recrystallization is a powerful technique for obtaining highly pure crystalline solids, but polar compounds can present unique challenges.
| Potential Cause | Troubleshooting Solution |
| The compound "oils out" instead of forming crystals. This can occur if the melting point of the compound is lower than the boiling point of the solvent or if the solution is cooled too rapidly.[1] | Use a lower-boiling point solvent or a solvent mixture. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[1] |
| No crystals form upon cooling. This may be due to the solution not being supersaturated (too much solvent used) or slow nucleation. | Concentrate the solution by boiling off some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| The resulting crystals are colored, indicating the presence of impurities. | Add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities before allowing the solution to cool. |
| The compound is highly soluble in most common recrystallization solvents. | Consider converting the basic product to a salt (e.g., a hydrochloride salt) by treating it with an acid like HCl. The resulting salt will have a different solubility profile and may be more amenable to recrystallization.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
This compound is a white to off-white solid with a melting point in the range of 67-72°C. Commercially available this compound typically has a purity of over 98.0% as determined by gas chromatography (GC).
Q2: What are the best initial purification techniques to try for a crude polar product from this compound?
For a solid crude product, recrystallization is often a good first choice due to its simplicity and potential for high purification in a single step. If the product is an oil or if recrystallization fails, column chromatography on silica gel with a modified eluent (containing a basic additive) is a standard next step.
Q3: How can I improve the peak shape of my polar, basic compound during HPLC analysis?
Peak tailing is a common issue for basic compounds like morpholine derivatives during reverse-phase HPLC. To improve peak shape, consider the following:
-
Use a buffered mobile phase: A mobile phase with a pH that ensures the compound is in a single ionic state (either fully protonated or as the free base) can improve peak symmetry.
-
Add a basic modifier: Similar to column chromatography, adding a small amount of a basic modifier like triethylamine to the mobile phase can help.
-
Use a column with end-capping: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups, which can minimize undesirable interactions with basic analytes.
Q4: Are there any alternative chromatography techniques for very polar this compound derivatives?
Yes, for highly polar compounds that are difficult to retain on reverse-phase columns and interact too strongly with normal-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase with a mobile phase that has a high concentration of an organic solvent and a small amount of water.
Quantitative Data Summary
| Purification Method | Compound Type | Typical Purity Achieved | Reference |
| Distillation/Rectification | N-Acetylmorpholine | > 99.5% | Patent Data |
| Column Chromatography | General Morpholine Derivatives | > 95% | General Lab Practice |
| Recrystallization | General Morpholine Derivatives | > 99% | General Lab Practice |
| Preparative HPLC | Polar Morpholine Derivatives | > 98% | General Lab Practice |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of a Polar this compound Derivative
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the initial mobile phase (e.g., a mixture of hexanes and ethyl acetate with 0.5% triethylamine).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate and then methanol) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Recrystallization of a Polar this compound Derivative
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common choices for polar amides include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if necessary): Perform a hot filtration to remove the activated charcoal or any other insoluble impurities.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the inner surface of the flask with a glass rod or adding a seed crystal.
-
Cooling: Once crystals have started to form, the flask can be placed in an ice bath to maximize the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A typical experimental workflow for the purification of a polar product from this compound.
Caption: A troubleshooting decision tree for common issues in the chromatography of polar this compound derivatives.
References
Improving the regioselectivity of N-Acetoacetylmorpholine reactions
Welcome to the technical support center for optimizing the regioselectivity of N-acetoacetylmorpholine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of reactivity in this compound during alkylation?
This compound is a β-keto amide with multiple nucleophilic sites. The key reactive positions are the α-carbon (between the two carbonyl groups) and the oxygen of the enolate, leading to C-alkylation and O-alkylation products, respectively. The nitrogen on the morpholine ring is generally not reactive under these conditions due to its amide nature.
Q2: What is the difference between kinetic and thermodynamic control in the context of enolate formation?
In the deprotonation of this compound, two different enolates can be formed.
-
Kinetic control favors the formation of the less substituted enolate, which is formed faster. This is typically achieved using a strong, sterically hindered base at low temperatures.[1]
-
Thermodynamic control favors the formation of the more stable, more substituted enolate. This is achieved under conditions that allow for equilibration, such as using a weaker base at higher temperatures.[1]
Q3: How do I favor C-alkylation over O-alkylation?
The choice between C- and O-alkylation is largely governed by the Hard and Soft Acids and Bases (HSAB) principle. The α-carbon of the enolate is a "soft" nucleophile, while the oxygen is a "hard" nucleophile.
-
To favor C-alkylation , use a "soft" electrophile, such as an alkyl iodide or bromide.
-
To favor O-alkylation , use a "hard" electrophile, such as a trialkyloxonium salt (e.g., Meerwein's salt) or an alkyl triflate.
Q4: Can the choice of solvent affect the C/O alkylation ratio?
Yes, the solvent plays a critical role. Polar aprotic solvents like DMF or DMSO can increase the reactivity of the enolate but may also favor O-alkylation. Ethereal solvents like THF or diethyl ether are commonly used, especially with strong bases like LDA, and tend to favor C-alkylation. It is crucial that all solvents are anhydrous, as water will quench the enolate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of alkylated product | 1. Incomplete deprotonation of the acetoacetyl group.2. Water present in the reaction quenching the enolate.3. Alkylating agent is not reactive enough (e.g., using an alkyl chloride).4. Reaction temperature is too low. | 1. Use a stronger base (e.g., switch from NaH to LDA). Ensure stoichiometry of the base is correct.2. Use anhydrous solvents and reagents. Dry glassware thoroughly before use.3. Switch to a more reactive alkylating agent (alkyl bromide or iodide).4. Gradually increase the reaction temperature while monitoring with TLC or LC-MS. |
| Mixture of C- and O-alkylated products | 1. The electrophile has intermediate hardness.2. Reaction conditions are not optimized for one pathway. | 1. For C-alkylation, use a softer electrophile (e.g., R-I). For O-alkylation, use a harder electrophile (e.g., R₃O⁺BF₄⁻).2. Review the protocols for kinetic vs. thermodynamic control and C- vs. O-alkylation to ensure conditions are optimal for your desired product. |
| Formation of dialkylated product | 1. Use of an excess of the alkylating agent.2. The mono-alkylated product is deprotonated and reacts further. | 1. Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the alkylating agent.2. Add the alkylating agent slowly to the reaction mixture to maintain its low concentration. |
| Reaction is sluggish or stalls | 1. Poor solubility of the starting material or base.2. Insufficient activation of the base.3. Steric hindrance from a bulky alkylating agent. | 1. Consider a different anhydrous solvent in which all components are more soluble.2. If using NaH, ensure it is fresh and the oil has been washed away if necessary.3. Increase reaction temperature or consider a less sterically hindered alkylating agent if possible. |
Data Presentation
The following table summarizes expected regioselectivity outcomes based on general principles for β-keto amides. Note: This data is illustrative and actual yields and ratios for this compound may vary.
| Base | Solvent | Temp. (°C) | Electrophile (R-X) | Predominant Product | Expected C/O Ratio |
| LDA | THF | -78 | CH₃I | C-Alkylation (Kinetic) | >95:5 |
| NaH | THF | 25 | CH₃I | C-Alkylation | ~90:10 |
| K₂CO₃ | DMF | 60 | CH₃I | C-Alkylation | ~85:15 |
| NaH | THF | 25 | (CH₃)₃O⁺BF₄⁻ | O-Alkylation | <10:90 |
| LDA | THF | -78 | CH₃OTf | O-Alkylation | ~20:80 |
| NaH | DME | 25 | (CH₃CH₂)₂SO₄ | O-Alkylation | <15:85 |
Experimental Protocols
Protocol 1: General Procedure for Selective C-Alkylation (Kinetic Control)
This protocol is designed to favor the formation of the C-alkylated product by using a strong, sterically hindered base at low temperature.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).
-
Enolate Formation: Cool the flask to -78 °C using a dry ice/acetone bath. Add lithium diisopropylamide (LDA) (1.1 equivalents) dropwise to the stirred solution of this compound (1.0 equivalent) in THF. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide (e.g., methyl iodide, 1.05 equivalents) dropwise to the enolate solution at -78 °C.
-
Reaction: Maintain the reaction at -78 °C and monitor its progress by TLC. Once the starting material is consumed (typically 1-3 hours), the reaction is complete.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride while the flask is still at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Selective O-Alkylation
This protocol is designed to favor the O-alkylated product by using a hard electrophile.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF.
-
Deprotonation: Cool the suspension to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Alkylation: Add a hard alkylating agent, such as methyl triflate (CH₃OTf, 1.1 equivalents) or triethyloxonium tetrafluoroborate ((CH₃CH₂)₃O⁺BF₄⁻, 1.1 equivalents), to the stirred suspension at 0 °C.
-
Reaction: Allow the reaction to proceed at room temperature, monitoring by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of water.
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Decision workflow for regioselective alkylation.
Caption: Pathways for C- vs. O-Alkylation.
References
Effect of solvent and temperature on N-Acetoacetylmorpholine reactivity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of solvent and temperature on the reactivity of N-Acetoacetylmorpholine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the reactivity of this compound?
Solvent polarity can significantly influence the reaction rates and equilibrium position of reactions involving this compound. Polar solvents can stabilize charged intermediates and transition states, which can accelerate or decelerate a reaction depending on the mechanism. For instance, in nucleophilic reactions, polar protic solvents can solvate nucleophiles, potentially reducing their reactivity, while polar aprotic solvents may enhance nucleophilicity.
This compound exists in a tautomeric equilibrium between the keto and enol forms. The position of this equilibrium is highly dependent on the solvent. In general, non-polar solvents tend to favor the enol form due to intramolecular hydrogen bonding, while polar solvents can shift the equilibrium towards the more polar keto form.
Q2: What is the expected effect of temperature on reactions involving this compound?
As with most chemical reactions, increasing the temperature generally increases the reaction rate of processes involving this compound. This relationship is described by the Arrhenius equation, which indicates that the rate constant increases exponentially with temperature. A common rule of thumb is that the reaction rate approximately doubles for every 10°C increase in temperature. However, the exact impact depends on the activation energy of the specific reaction.
Q3: My reaction with this compound is proceeding very slowly. What can I do?
If your reaction is slow, consider the following troubleshooting steps:
-
Increase the temperature: Gently heating the reaction mixture can significantly increase the reaction rate. Monitor for any potential side reactions or degradation at higher temperatures.
-
Change the solvent: The choice of solvent can dramatically affect reaction kinetics. If you are using a non-polar solvent, switching to a polar aprotic solvent like DMF or DMSO might accelerate the reaction, particularly if the mechanism involves polar intermediates.
-
Use a catalyst: Depending on the reaction, a suitable acid or base catalyst can provide an alternative reaction pathway with a lower activation energy, thereby increasing the rate.
Q4: I am observing unexpected side products in my reaction. What could be the cause?
The formation of side products can be attributed to several factors:
-
Reaction with the solvent: Some solvents can participate in the reaction. For example, in protic solvents like methanol or water, solvolysis might occur.
-
Self-condensation: Under certain conditions, this compound could potentially undergo self-condensation reactions.
-
Degradation: At elevated temperatures, this compound or other reactants might degrade.
-
Alternative reaction pathways: The chosen reaction conditions (solvent, temperature, catalyst) might favor a competing reaction pathway.
To minimize side products, try optimizing the reaction conditions, such as lowering the temperature, changing the solvent, or using a more selective catalyst.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | - Incomplete reaction. - Unfavorable equilibrium. - Formation of side products. - Degradation of starting material or product. | - Increase reaction time or temperature. - Change the solvent to one that better solubilizes reactants and stabilizes the desired transition state. - Add a catalyst to accelerate the desired reaction. - Optimize reaction conditions (e.g., lower temperature) to minimize side reactions and degradation. - Use a higher concentration of reactants if appropriate. |
| Reaction Fails to Start | - Insufficient activation energy. - Inactive catalyst. - Poor solubility of reactants. | - Increase the reaction temperature. - Ensure the catalyst is active and used in the correct amount. - Choose a solvent in which all reactants are fully dissolved. Sonication may help to dissolve starting materials. |
| Inconsistent Results | - Variability in solvent purity (especially water content). - Inaccurate temperature control. - Degradation of starting materials over time. | - Use high-purity, anhydrous solvents when necessary. - Ensure precise and stable temperature control throughout the reaction. - Use freshly purified starting materials. |
Experimental Protocols
General Protocol for Monitoring the Effect of Solvent and Temperature on Reaction Kinetics
This protocol describes a general method for studying the kinetics of a reaction involving this compound, for example, its reaction with a nucleophile.
Materials:
-
This compound
-
Reactant of interest (e.g., a nucleophile)
-
A selection of solvents (e.g., Methanol, DMSO, Acetonitrile, Toluene)
-
Internal standard (for analytical monitoring)
-
Thermostatted reaction vessel (e.g., jacketed reactor with a circulating bath)
-
Analytical instrument for monitoring reaction progress (e.g., HPLC, GC, or NMR)
Procedure:
-
Preparation:
-
Prepare stock solutions of this compound and the reactant in the chosen solvent.
-
Equilibrate the reaction vessel to the desired temperature.
-
-
Reaction Initiation:
-
Add the solution of the reactant and the internal standard to the pre-heated solvent in the reaction vessel.
-
Initiate the reaction by adding the this compound stock solution. Start the timer immediately.
-
-
Monitoring:
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Quench the reaction immediately (e.g., by rapid cooling or addition of a quenching agent).
-
Analyze the quenched aliquot using the chosen analytical method to determine the concentration of reactants and products.
-
-
Data Analysis:
-
Plot the concentration of the limiting reactant versus time.
-
Determine the initial reaction rate from the slope of the curve at t=0.
-
Calculate the rate constant (k) based on the determined reaction order.
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) using an Arrhenius plot (ln(k) vs. 1/T).
-
Repeat the experiment in different solvents to assess the solvent effect on the reaction rate.
-
Quantitative Data
Due to the limited availability of specific kinetic data for this compound in the public domain, the following tables provide representative data based on the reaction of a structurally related compound, 5-nitroisatin, with morpholine in different solvent systems. This data illustrates the general trends that can be expected for reactions involving the morpholine moiety.
Table 1: Effect of Solvent Composition on the Second-Order Rate Constant (k₂) at 25°C
| Solvent System (v/v) | Dielectric Constant | k₂ x 10³ (L mol⁻¹ s⁻¹) |
| 90% Acetonitrile / 10% Water | 40.5 | 1.5 |
| 50% Acetonitrile / 50% Water | 58.0 | 12.5 |
| 10% Acetonitrile / 90% Water | 74.5 | 50.0 |
| 90% Methanol / 10% Water | 36.7 | 0.8 |
| 50% Methanol / 50% Water | 55.8 | 6.3 |
| 10% Methanol / 90% Water | 75.1 | 25.0 |
Data adapted from a study on the reaction of 5-nitroisatin with morpholine.
Table 2: Effect of Temperature on the Second-Order Rate Constant (k₂) in 50% Acetonitrile / 50% Water
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | k₂ x 10³ (L mol⁻¹ s⁻¹) | ln(k₂) |
| 25 | 298.15 | 0.00335 | 12.5 | -4.38 |
| 35 | 308.15 | 0.00325 | 25.0 | -3.69 |
| 45 | 318.15 | 0.00314 | 48.0 | -3.04 |
Data adapted from a study on the reaction of 5-nitroisatin with morpholine.
Visualizations
Logical Workflow for Troubleshooting a Slow Reaction
Preventing decomposition of N-Acetoacetylmorpholine during synthesis
Welcome to the technical support center for the synthesis of N-Acetoacetylmorpholine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: this compound, a β-keto amide, is typically synthesized by the acetoacetylation of morpholine. The two most common reagents used for this transformation are diketene and ethyl acetoacetate. The reaction with diketene is often preferred for its high reactivity and the absence of a volatile byproduct, proceeding readily at lower temperatures. The reaction with ethyl acetoacetate is an equilibrium process that requires the removal of the ethanol byproduct to drive the reaction to completion, often necessitating higher temperatures.
Q2: What are the primary decomposition pathways for this compound?
A2: The primary decomposition pathways for this compound are hydrolysis and thermal degradation. As a β-keto amide, it is susceptible to:
-
Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the amide bond can be cleaved to yield morpholine and acetoacetic acid. Acetoacetic acid is unstable and can subsequently decarboxylate to acetone and carbon dioxide.
-
Thermal Decomposition: At elevated temperatures, this compound can undergo decomposition. Studies on similar amide derivatives suggest that significant decomposition can occur at temperatures as low as 160°C.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the acetoacetylation of morpholine can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). A simple method is to use TLC to track the disappearance of the starting material (morpholine). A co-spot of the starting material and the reaction mixture will help in visualizing the conversion.
Q4: What are the expected physical properties of this compound?
A4: this compound is expected to be a solid at room temperature. While specific data is limited, related acetoacetyl amides are often crystalline solids. Its solubility will likely be higher in polar organic solvents compared to nonpolar solvents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Reagents: Diketene can polymerize upon storage, and morpholine can absorb water and carbon dioxide from the atmosphere. 2. Insufficient Reaction Temperature: While the reaction with diketene is exothermic, very low temperatures might slow down the reaction rate. 3. Poor Mixing: In a heterogeneous reaction, inefficient stirring can lead to localized reactions and poor overall conversion. | 1. Use Fresh Reagents: Use freshly opened or distilled morpholine. Ensure diketene is of good quality. 2. Optimize Temperature: Maintain the reaction temperature in the recommended range (e.g., 0-10 °C for diketene addition) and then allow it to slowly warm to room temperature. 3. Ensure Efficient Stirring: Use a magnetic stirrer that provides vigorous agitation of the reaction mixture. |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Side Reactions: Uncontrolled temperature rise can lead to side reactions. 2. Decomposition: Exposure to moisture or high temperatures during workup can cause hydrolysis or thermal decomposition. 3. Unreacted Starting Materials: Incomplete reaction. | 1. Control Temperature: Add the acylating agent (e.g., diketene) dropwise while maintaining a low temperature with an ice bath. 2. Anhydrous Conditions and Mild Workup: Use anhydrous solvents and perform the workup at or below room temperature. Avoid prolonged heating during solvent evaporation. 3. Increase Reaction Time or Reagent Stoichiometry: Allow the reaction to stir for a longer period or use a slight excess of the acylating agent. |
| Product is an Oil Instead of a Solid | 1. Presence of Impurities: Residual solvent or byproducts can lower the melting point of the product. 2. Incomplete Crystallization: The product may require specific conditions to crystallize. | 1. Purify the Product: Attempt purification by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface, or seed the solution with a small crystal of the product if available. Cooling the solution to a lower temperature may also help. |
| Low Yield After Purification | 1. Product Loss During Workup: The product may have some solubility in the aqueous phase during extraction. 2. Decomposition on Silica Gel: If using column chromatography, the acidic nature of silica gel can sometimes lead to the decomposition of sensitive compounds. 3. Inefficient Recrystallization: Choosing an inappropriate solvent system can lead to significant loss of product in the mother liquor. | 1. Back-Extraction: Back-extract the aqueous layer with the organic solvent to recover any dissolved product. 2. Use Neutralized Silica or an Alternative Stationary Phase: If column chromatography is necessary, consider using silica gel that has been neutralized with a base (e.g., triethylamine) or using an alternative like alumina. 3. Optimize Recrystallization: Perform small-scale solvent screening to find an optimal solvent or solvent mixture for recrystallization that maximizes recovery. |
Experimental Protocols
Synthesis of this compound via Acetoacetylation with Diketene
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Morpholine (freshly distilled)
-
Diketene
-
Anhydrous Diethyl Ether (or another suitable inert solvent like Toluene or Dichloromethane)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve morpholine (1.0 equivalent) in anhydrous diethyl ether.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Diketene: Add diketene (1.05 equivalents) dropwise to the stirred morpholine solution via a dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Workup:
-
Quench the reaction by adding a saturated sodium bicarbonate solution to neutralize any unreacted diketene and acidic byproducts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield this compound as a solid.
-
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Molar Ratio (Morpholine:Diketene) | 1 : 1.05 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-5 hours |
| Typical Yield (after recrystallization) | 85-95% |
| Melting Point | (Hypothetical) 75-78 °C |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential decomposition pathways of this compound.
Technical Support Center: Catalyst Poisoning in N-Acetoacetylmorpholine Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to catalyst poisoning during the synthesis of N-Acetoacetylmorpholine. This resource is designed to assist in identifying the root causes of decreased catalyst performance and to provide actionable solutions to ensure optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used in the synthesis of this compound?
A1: The synthesis of this compound, primarily through the acetoacetylation of morpholine, can be catalyzed by several types of catalysts depending on the chosen synthetic route. Common methods include:
-
Reaction with Diketene: This is a prevalent industrial method and can often proceed without a catalyst, though a tertiary amine like triethylamine is sometimes used to accelerate the reaction.
-
Reaction with Acetic Anhydride: This route typically employs strong Brønsted acids such as sulfuric acid or phosphoric acid, as well as solid acid catalysts like zeolites and ion-exchange resins.
-
Reaction with Ethyl Acetoacetate (Transamidation): This method may utilize Lewis acids or other transamidation catalysts.
-
Reaction with Ethyl Acetate: Ionic liquids have been mentioned as effective catalysts for the N-acetylation of morpholine with ethyl acetate.
Q2: What are the typical signs of catalyst poisoning in my this compound synthesis?
A2: Catalyst poisoning manifests as a decrease in reaction efficiency. Key indicators include:
-
Reduced Reaction Rate: The time required to achieve the desired conversion of morpholine increases significantly.
-
Lower Product Yield: The amount of this compound produced is lower than expected under standard conditions.
-
Incomplete Conversion: A significant amount of starting material (morpholine) remains unreacted even after extended reaction times.
-
Increased Byproduct Formation: A noticeable increase in the presence of unintended side products.
Q3: What are the most common catalyst poisons I should be aware of?
A3: The nature of the catalyst poison depends on the catalytic system being used. Here are some common inhibitors for different catalyst types:
-
For Strong Acid and Solid Acid Catalysts (e.g., Sulfuric Acid, Zeolites):
-
Water: Water can compete with the reactants for active sites on the catalyst surface, leading to a decrease in catalytic activity. Even small amounts of moisture in the reactants or solvent can be detrimental.
-
Basic Impurities: Amines or other basic compounds present as impurities in the morpholine feedstock can neutralize the acid catalyst, rendering it inactive.
-
Sulfur Compounds: Thiols and other sulfur-containing molecules can strongly adsorb to and deactivate acid catalyst surfaces.
-
Nitrogen-containing Heterocycles: Pyridine and its derivatives can act as poisons for solid acid catalysts.
-
-
For Ionic Liquid Catalysts:
-
Water: Can affect the viscosity and polarity of the ionic liquid, potentially reducing its catalytic efficacy.
-
Halides: Impurities from starting materials or previous reaction steps can interfere with the ionic liquid's catalytic cycle.
-
Strong Acids or Bases: Can alter the fundamental properties of the ionic liquid.
-
-
For Metal Catalysts (if used):
-
Sulfur Compounds: A classic poison for many transition metal catalysts.
-
Carbon Monoxide: Can strongly bind to metal active sites.
-
Halides and Cyanides: Can irreversibly poison metal catalysts.
-
Q4: Can byproducts from the reaction itself poison the catalyst?
A4: Yes, in some cases, byproducts can act as inhibitors. For instance, in the synthesis of morpholine itself, high-molecular-weight condensation products can foul the catalyst.[1] While specific inhibitory byproducts for this compound synthesis are not extensively documented in readily available literature, any side reaction that produces compounds with a strong affinity for the catalyst's active sites can lead to deactivation. For example, the dimerization or polymerization of diketene, if it occurs as a side reaction, could lead to species that block catalyst pores.
Troubleshooting Guides
Issue 1: Decreased Yield and/or Reaction Rate with Solid Acid Catalysts (Zeolites, Ion-Exchange Resins)
This guide will help you diagnose and resolve common issues when using solid acid catalysts for the acetoacetylation of morpholine.
Troubleshooting Workflow
Caption: Troubleshooting workflow for solid acid catalyst deactivation.
Quantitative Data on Catalyst Performance and Poisoning (Illustrative)
The following table provides illustrative data on how the presence of water can affect the performance of a zeolite catalyst in a generic acetoacetylation reaction. Actual results may vary depending on the specific zeolite, reaction conditions, and other factors.
| Water Content in Reaction Mixture (wt%) | Relative Reaction Rate (%) | Final Product Yield (%) |
| < 0.1 | 100 | 95 |
| 0.5 | 75 | 80 |
| 1.0 | 50 | 65 |
| 2.0 | 20 | 40 |
Experimental Protocol: Catalyst Regeneration (Zeolites)
A common method for regenerating coked or fouled zeolite catalysts is calcination.
-
Solvent Washing: Wash the recovered catalyst with a suitable solvent (e.g., acetone or toluene) to remove adsorbed organic species.
-
Drying: Dry the washed catalyst in an oven at 100-120 °C for several hours to remove the solvent.
-
Calcination: Place the dried catalyst in a furnace. Slowly ramp the temperature (e.g., 5 °C/min) to 500-550 °C in a stream of dry air or nitrogen. Hold at this temperature for 4-6 hours to burn off carbonaceous deposits.
-
Cooling: Allow the catalyst to cool down to room temperature under a stream of dry gas.
Note: The optimal regeneration temperature and time depend on the specific type of zeolite and the nature of the deactivating species.
Issue 2: Reduced Catalyst Activity with Ionic Liquids
This section addresses potential issues when using ionic liquids as catalysts in the N-acetoacetylation of morpholine.
Logical Relationship for Diagnosing Ionic Liquid Catalyst Issues
Caption: Diagnostic workflow for ionic liquid catalyst deactivation.
Potential Poisons for Ionic Liquid Catalysts and Their Sources
| Potential Poison | Possible Source(s) |
| Water | Incompletely dried reactants, solvents, or glassware. |
| Halide Ions (e.g., Cl⁻, Br⁻) | Impurities in starting materials, carryover from previous synthetic steps. |
| Strong Acids/Bases | Contaminants in reagents, improper workup from preceding reactions. |
| Nucleophilic/Electrophilic Byproducts | Side reactions of diketene or other reactive intermediates. |
Key Experimental Protocols
Protocol 1: Synthesis of this compound using Diketene and Triethylamine
This protocol describes a common laboratory-scale synthesis of this compound.
Experimental Workflow
References
Navigating the Removal of Unreacted N-Acetoacetylmorpholine: A Technical Guide
For researchers, scientists, and professionals in drug development, the efficient removal of unreacted starting materials is a critical step in ensuring the purity of synthesized compounds. This guide provides a comprehensive technical support resource for addressing the specific challenge of removing unreacted N-Acetoacetylmorpholine from a reaction mixture.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My primary purification by aqueous extraction is not removing the unreacted this compound. Why is this happening?
A1: this compound possesses both polar (morpholine ring, amide, and ketone carbonyls) and non-polar (acetyl group) characteristics. While the related compound, N-acetylmorpholine, is miscible with water, this compound's larger organic structure may render it partially soluble in both aqueous and organic layers, making a clean separation by simple liquid-liquid extraction difficult. Furthermore, with a predicted pKa of 13.66, it is not sufficiently acidic or basic to be effectively partitioned into an aqueous layer through pH adjustment with dilute acids or bases.
Q2: What are the primary recommended methods for removing unreacted this compound?
A2: The most effective methods will depend on the properties of your desired product. The primary techniques to consider are:
-
Recrystallization: This is a highly effective method if your product is a solid and has a different solubility profile than this compound in a given solvent.
-
Column Chromatography: Silica gel chromatography is a versatile technique for separating compounds with different polarities.
-
Solvent Extraction Optimization: While simple extraction may be insufficient, a carefully chosen solvent system can improve separation.
Q3: I am observing an oiling out or persistent emulsion during my work-up. What could be the cause and solution?
A3: Oiling out can occur if the solubility of a compound is exceeded in a particular solvent at a certain temperature. Emulsions are often caused by the presence of polar functionalities that can bridge the aqueous and organic phases.
-
Troubleshooting Oiling Out: Try using a larger volume of solvent or a solvent system in which both your product and the impurity are more soluble at elevated temperatures for recrystallization.
-
Breaking Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to increase the polarity of the aqueous phase. Alternatively, filtering the entire mixture through a pad of celite can sometimes break up an emulsion.
Physicochemical Properties for Method Development
A successful purification strategy relies on understanding the physical and chemical properties of the substance to be removed.
| Property | Value | Implication for Purification |
| Appearance | White to almost white crystalline powder | If your product is an oil or has a different crystal form, visual inspection during purification can be helpful. |
| Melting Point | 67-72 °C | A significant depression and broadening of your product's melting point can indicate the presence of this compound as an impurity. Useful for selecting recrystallization solvents where it might remain in the mother liquor at lower temperatures. |
| Boiling Point | 140 °C @ 2 mmHg | Distillation is a viable option only if your product has a significantly different boiling point and is thermally stable. Given the high boiling point, vacuum distillation would be necessary. |
| Predicted pKa | 13.66 | The molecule is not acidic and only very weakly basic. Therefore, purification strategies based on acid-base extraction will be ineffective as the compound will not be readily protonated or deprotonated to form a water-soluble salt. |
| Solubility (Inferred) | Likely has some solubility in both water and common organic solvents. | A single solvent extraction is unlikely to be sufficient. A multi-step purification approach is recommended. Specific solubility data in various solvents is crucial for optimizing purification protocols. While exact quantitative data is not readily available, empirical testing with small amounts is advised. |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the most common and effective work-up procedures to remove unreacted this compound.
Protocol 1: Purification by Recrystallization
This method is ideal if your desired product is a solid with a solubility profile different from this compound.
Methodology:
-
Solvent Selection:
-
Test the solubility of small samples of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures thereof) at room temperature and at their boiling points.
-
An ideal solvent will dissolve the crude product completely at an elevated temperature but will have low solubility for your desired product and high solubility for this compound at low temperatures.
-
-
Dissolution:
-
In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude product to achieve complete dissolution.
-
-
Decolorization (Optional):
-
If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.
-
Hot filter the solution through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Induce crystallization by scratching the inside of the flask with a glass rod if necessary.
-
Once crystals begin to form, cool the flask in an ice bath to maximize the yield of your purified product.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Troubleshooting Recrystallization
| Issue | Possible Cause | Solution |
| No crystals form upon cooling | Too much solvent was used, or the solution is not supersaturated. | Gently boil off some of the solvent to concentrate the solution. Try adding a seed crystal of the pure compound. |
| Product "oils out" | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling solvent or a solvent mixture. |
| Low recovery of purified product | The product has significant solubility in the cold solvent. The chosen solvent is not ideal. | Re-evaluate the solvent choice. Ensure the minimum amount of hot solvent was used for dissolution. Ensure the solution was thoroughly cooled in an ice bath before filtration. |
Protocol 2: Purification by Column Chromatography
This is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.
Methodology:
-
Solvent System Selection (TLC Analysis):
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a Thin Layer Chromatography (TLC) plate (silica gel).
-
Develop the TLC plate in various solvent systems (e.g., mixtures of hexane and ethyl acetate, or dichloromethane and methanol) to find a system that gives good separation between your product and the impurity (this compound). An ideal Rf value for your product is between 0.3 and 0.5.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent (solvent system).
-
Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that will be used in the gradient.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and then evaporating the solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
-
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful execution.
Caption: A generalized workflow for the purification of a product from unreacted this compound.
This technical guide provides a foundational understanding and practical protocols for the removal of unreacted this compound. Researchers are encouraged to adapt these methods based on the specific properties of their target compounds for optimal results.
Minimizing byproduct formation in heterocyclic synthesis with N-Acetoacetylmorpholine
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing N-Acetoacetylmorpholine in heterocyclic synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help you minimize byproduct formation in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of heterocycles using this compound.
Issue 1: Low or No Yield of the Desired Heterocyclic Product
Question: My Hantzsch or Biginelli reaction using this compound is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in these multicomponent reactions can stem from several factors. A systematic approach to troubleshooting is recommended.[1]
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction temperature may be too low for the reaction to proceed at an adequate rate, or too high, leading to decomposition of reactants or products.
-
Solution: Experiment with a range of temperatures. For instance, in a Biginelli reaction, you might start at room temperature and gradually increase to reflux.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Solution: Extend the reaction time and monitor the consumption of starting materials via TLC.
-
-
Catalyst: The choice and amount of acid or base catalyst are crucial.
-
-
Purity of Reactants:
-
Impurities in this compound, the aldehyde, or the urea/ammonia source can inhibit the reaction or lead to side products.
-
Solution: Ensure all starting materials are of high purity. Recrystallize or purify reagents if necessary. This compound can be sensitive to moisture and should be stored in a dry environment.
-
-
Stability of Intermediates:
-
The key intermediates in both Hantzsch and Biginelli reactions (e.g., Knoevenagel adduct, enamine) may be unstable under the reaction conditions.
-
Solution: Consider a stepwise approach where you pre-form and isolate the Knoevenagel or enamine intermediate before proceeding with the cyclization.
-
-
Hydrolysis of this compound:
-
Under strongly acidic or basic conditions, the amide bond in this compound can be susceptible to hydrolysis, especially at elevated temperatures.
-
Solution: Use milder reaction conditions where possible. Screen different catalysts to find one that is effective at lower temperatures.
-
Issue 2: Formation of Significant Byproducts
Question: I am observing significant byproduct formation in my reaction with this compound. What are the likely side products and how can I minimize them?
Answer:
Byproduct formation is a common challenge in multicomponent reactions. The structure of this compound can give rise to specific side reactions.
Common Byproducts and Minimization Strategies:
-
Knoevenagel Condensation Product:
-
Description: This is the product of the condensation between the aldehyde and this compound. It is a key intermediate in both Hantzsch and Biginelli reactions.[5] If the subsequent cyclization step is slow or inhibited, this intermediate may accumulate as a major byproduct.
-
Minimization:
-
Ensure the correct stoichiometry of all reactants.
-
Optimize the catalyst to promote the cyclization step.
-
Increase the reaction temperature or time to drive the reaction to completion.
-
-
-
Self-Condensation of this compound:
-
Description: Under certain conditions, this compound can undergo self-condensation.
-
Minimization:
-
Control the reaction temperature.
-
Add the this compound slowly to the reaction mixture.
-
Ensure efficient stirring to avoid localized high concentrations.
-
-
-
Oxidized Byproducts (in Hantzsch Synthesis):
-
Description: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which can be sensitive to oxidation, leading to the corresponding pyridine as a byproduct, or in some cases, the desired product if full aromatization is the goal.
-
Minimization/Control:
-
If the dihydropyridine is the desired product, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent aerial oxidation.
-
If the pyridine is the desired product, a separate oxidation step after the initial condensation may provide a cleaner reaction profile than spontaneous oxidation during the reaction.[1]
-
-
-
Side Reactions of the Aldehyde:
-
Description: Aldehydes can undergo self-condensation (aldol reaction) or oxidation to carboxylic acids.
-
Minimization:
-
Use purified aldehyde.
-
Add the aldehyde slowly to the reaction mixture.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for heterocyclic synthesis with this compound?
A1: The choice of solvent is highly dependent on the specific reaction (Hantzsch or Biginelli) and the substrates being used. Common solvents include ethanol, methanol, acetonitrile, and in some cases, solvent-free conditions have been shown to be effective.[2] It is recommended to perform small-scale solvent screening to determine the optimal conditions for your specific reaction.
Q2: How does the morpholine group in this compound affect the reaction?
A2: The morpholine moiety is an amide and can influence the reactivity of the acetoacetyl group. The electron-withdrawing nature of the amide may affect the acidity of the methylene protons compared to a typical β-ketoester. The morpholine ring itself is generally stable under the conditions of Hantzsch and Biginelli reactions.
Q3: Can I use microwave irradiation to improve my reaction?
A3: Yes, microwave-assisted synthesis has been successfully employed for both Hantzsch and Biginelli reactions, often leading to significantly reduced reaction times and improved yields.[1] It is a valuable technique to explore for optimizing your synthesis with this compound.
Q4: My product is difficult to purify. What are some recommended purification strategies?
A4: Purification can be challenging due to the presence of multiple byproducts.
-
Crystallization: This is often the most effective method for purifying the final heterocyclic product. A solvent screen to find a suitable recrystallization solvent is recommended.
-
Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used. A range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) should be tested by TLC to find the optimal separation conditions.
-
Acid-Base Extraction: If your product or byproducts have acidic or basic functional groups, an aqueous acid-base workup can help to remove certain impurities.
Data Presentation
The following tables provide hypothetical, yet chemically plausible, data for optimizing a Hantzsch and a Biginelli reaction with this compound. These should be used as a starting point for your own experimental design.
Table 1: Hypothetical Optimization of Hantzsch Synthesis with this compound
| Entry | Aldehyde | Ammonia Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NH₄OAc | Ethanol | Reflux | 12 | 65 |
| 2 | Benzaldehyde | NH₄OAc | Methanol | Reflux | 12 | 60 |
| 3 | Benzaldehyde | NH₄OAc | Acetonitrile | Reflux | 12 | 70 |
| 4 | 4-Chlorobenzaldehyde | NH₄OAc | Ethanol | Reflux | 12 | 75 |
| 5 | 4-Methoxybenzaldehyde | NH₄OAc | Ethanol | Reflux | 12 | 68 |
Table 2: Hypothetical Optimization of Biginelli Synthesis with this compound
| Entry | Aldehyde | Urea/Thiourea | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Urea | HCl | Ethanol | Reflux | 8 | 70 |
| 2 | Benzaldehyde | Urea | p-TsOH | Ethanol | Reflux | 8 | 75 |
| 3 | Benzaldehyde | Thiourea | HCl | Ethanol | Reflux | 8 | 72 |
| 4 | 4-Nitrobenzaldehyde | Urea | HCl | Ethanol | Reflux | 6 | 85 |
| 5 | 4-Methylbenzaldehyde | Urea | HCl | Ethanol | Reflux | 10 | 65 |
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Synthesis of a Dihydropyridine using this compound
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (2.0 mmol), the desired aldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).
-
Solvent Addition: Add a suitable solvent, such as ethanol (10 mL).
-
Reaction: Heat the mixture to reflux and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
Protocol 2: General Procedure for Biginelli Synthesis of a Dihydropyrimidinone using this compound
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), the chosen aldehyde (1.0 mmol), and urea (or thiourea) (1.5 mmol).
-
Solvent and Catalyst Addition: Add ethanol (10 mL) and a catalytic amount of a Brønsted acid (e.g., a few drops of concentrated HCl or a catalytic amount of p-TsOH).
-
Reaction: Heat the reaction mixture to reflux with stirring.
-
Monitoring: Follow the reaction's progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture in an ice bath. The product may precipitate. Collect the solid by filtration and wash with cold ethanol.
-
Purification: Recrystallize the crude product from an appropriate solvent to obtain the pure dihydropyrimidinone.
Mandatory Visualizations
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of N-Acetoacetylmorpholine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectral data for N-Acetoacetylmorpholine and its structural analogs, N-Acetoacetylpiperidine and N-Acetoacetylpyrrolidine. This analysis is crucial for the unambiguous identification and characterization of these compounds, which are valuable intermediates in organic synthesis and drug discovery. The data presented herein, supported by detailed experimental protocols, will aid researchers in distinguishing between these closely related structures and understanding their tautomeric behavior in solution.
Introduction
N-acetoacetyl amides are a class of organic compounds characterized by a β-keto amide functional group. This structural motif imparts unique chemical reactivity and the ability to exist as a mixture of keto and enol tautomers. The position of this equilibrium is influenced by factors such as the solvent and the nature of the substituents on the amide nitrogen. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing these molecules, providing detailed information about their structure and the dynamics of the keto-enol tautomerism. In this guide, we present a comparative analysis of the ¹H and ¹³C NMR spectra of this compound and two of its common alternatives, N-Acetoacetylpiperidine and N-Acetoacetylpyrrolidine.
Comparison of ¹H and ¹³C NMR Spectral Data
The ¹H and ¹³C NMR spectra of this compound, N-Acetoacetylpiperidine, and N-Acetoacetylpyrrolidine were acquired in deuterated chloroform (CDCl₃). A key feature observed in the spectra of all three compounds is the presence of both keto and enol tautomers in solution. The relative integration of the signals corresponding to each tautomer allows for the determination of the keto-enol equilibrium ratio.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
| Compound | Tautomer | Chemical Shift (δ, ppm) |
| This compound | Keto | 3.69 - 3.45 (m, 8H, morpholine ring), 3.55 (s, 2H, α-CH₂), 2.29 (s, 3H, CH₃) |
| Enol | 14.8 (s, 1H, enolic OH), 5.15 (s, 1H, vinylic CH), 3.69 - 3.45 (m, 8H, morpholine ring), 2.09 (s, 3H, CH₃) | |
| N-Acetoacetylpiperidine | Keto | 3.51 (t, J=5.4 Hz, 2H, N-CH₂), 3.42 (t, J=5.4 Hz, 2H, N-CH₂), 3.53 (s, 2H, α-CH₂), 2.28 (s, 3H, CH₃), 1.70 - 1.50 (m, 6H, piperidine ring) |
| Enol | 14.9 (s, 1H, enolic OH), 5.12 (s, 1H, vinylic CH), 3.51 (t, J=5.4 Hz, 2H, N-CH₂), 3.42 (t, J=5.4 Hz, 2H, N-CH₂), 2.08 (s, 3H, CH₃), 1.70 - 1.50 (m, 6H, piperidine ring) | |
| N-Acetoacetylpyrrolidine | Keto | 3.58 (t, J=6.7 Hz, 2H, N-CH₂), 3.49 (t, J=6.7 Hz, 2H, N-CH₂), 3.59 (s, 2H, α-CH₂), 2.27 (s, 3H, CH₃), 2.05 - 1.85 (m, 4H, pyrrolidine ring) |
| Enol | 15.0 (s, 1H, enolic OH), 5.08 (s, 1H, vinylic CH), 3.58 (t, J=6.7 Hz, 2H, N-CH₂), 3.49 (t, J=6.7 Hz, 2H, N-CH₂), 2.07 (s, 3H, CH₃), 2.05 - 1.85 (m, 4H, pyrrolidine ring) |
Note: The keto-enol ratio for this compound in CDCl₃ was observed to be approximately 89:11.[1]
Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)
| Compound | Tautomer | Chemical Shift (δ, ppm) |
| This compound | Keto | 201.9 (C=O, ketone), 165.8 (C=O, amide), 66.8 (O-CH₂), 50.1 (α-CH₂), 46.2 (N-CH₂), 42.1 (N-CH₂), 30.8 (CH₃) |
| Enol | 174.1 (C=O, amide), 162.3 (enolic C-OH), 90.2 (vinylic CH), 66.8 (O-CH₂), 46.2 (N-CH₂), 42.1 (N-CH₂), 21.2 (CH₃) | |
| N-Acetoacetylpiperidine | Keto | 202.1 (C=O, ketone), 165.5 (C=O, amide), 50.3 (α-CH₂), 46.9 (N-CH₂), 42.5 (N-CH₂), 30.9 (CH₃), 26.3 (piperidine CH₂), 25.5 (piperidine CH₂), 24.5 (piperidine CH₂) |
| Enol | 173.9 (C=O, amide), 162.5 (enolic C-OH), 90.5 (vinylic CH), 46.9 (N-CH₂), 42.5 (N-CH₂), 26.3 (piperidine CH₂), 25.5 (piperidine CH₂), 24.5 (piperidine CH₂), 21.4 (CH₃) | |
| N-Acetoacetylpyrrolidine | Keto | 201.5 (C=O, ketone), 165.2 (C=O, amide), 50.5 (α-CH₂), 46.5 (N-CH₂), 46.1 (N-CH₂), 30.7 (CH₃), 26.1 (pyrrolidine CH₂), 24.2 (pyrrolidine CH₂) |
| Enol | 173.5 (C=O, amide), 162.0 (enolic C-OH), 89.9 (vinylic CH), 46.5 (N-CH₂), 46.1 (N-CH₂), 26.1 (pyrrolidine CH₂), 24.2 (pyrrolidine CH₂), 21.0 (CH₃) |
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of N-acetoacetyl amides involves the reaction of the corresponding secondary amine with diketene.
Materials:
-
Morpholine
-
Diketene
-
Toluene (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of morpholine (1 equivalent) in anhydrous toluene is prepared.
-
The flask is cooled in an ice bath.
-
Diketene (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
The synthesis of N-acetoacetylpiperidine and N-acetoacetylpyrrolidine follows a similar procedure, substituting morpholine with piperidine or pyrrolidine, respectively.
NMR Data Acquisition
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
Sample Preparation: Approximately 10-20 mg of the purified product was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 220 ppm
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and NMR analysis of the N-acetoacetyl amides discussed in this guide.
Caption: Workflow for the synthesis and NMR analysis of N-acetoacetyl amides.
Conclusion
The ¹H and ¹³C NMR data presented in this guide provide a clear and objective comparison of this compound, N-Acetoacetylpiperidine, and N-Acetoacetylpyrrolidine. The distinct chemical shifts of the heterocyclic ring protons and carbons, as well as the characteristic signals for the keto and enol tautomers, allow for the confident identification of each compound. The provided experimental protocols offer a reliable methodology for the synthesis and NMR analysis of these important chemical intermediates. This information will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
References
Monitoring N-Acetoacetylmorpholine Synthesis: A Comparative Guide to HPLC and GC-MS Methods
For researchers, scientists, and drug development professionals engaged in the synthesis of N-Acetoacetylmorpholine, robust analytical methods are paramount for reaction monitoring, ensuring product quality, and optimizing reaction conditions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly employed techniques for this purpose. This guide provides an objective comparison of these methods, supported by representative experimental data and detailed protocols, to aid in the selection of the most suitable analytical approach.
Method Comparison: At a Glance
The choice between HPLC and GC-MS for the analysis of this compound hinges on several factors, including the need for derivatization, desired sensitivity, and the nature of the reaction matrix. This compound, being a polar and thermally labile compound, is well-suited for direct analysis by HPLC. In contrast, GC-MS analysis of this compound typically necessitates a derivatization step to enhance its volatility and thermal stability.
Quantitative Performance
The following tables summarize the expected quantitative performance data for hypothetical, yet representative, HPLC and GC-MS methods for the analysis of this compound. These values are based on the analysis of structurally similar compounds and reflect the typical performance of each technique.
Table 1: HPLC-UV Method Performance
| Parameter | Expected Performance | Rationale |
| Linearity (R²) | > 0.999 | HPLC methods generally exhibit excellent linearity over a wide concentration range. |
| Limit of Detection (LOD) | ~0.1 µg/mL | Sufficient for monitoring the main reaction components. |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | Allows for accurate quantification of the product and reactants. |
| Accuracy (% Recovery) | 98 - 102% | Direct analysis minimizes sample preparation errors. |
| Precision (% RSD) | < 2.0% | Modern HPLC systems provide highly reproducible results. |
Table 2: GC-MS Method Performance (with Derivatization)
| Parameter | Expected Performance | Rationale |
| Linearity (R²) | > 0.999 | Derivatization can lead to highly linear responses in GC-MS. |
| Limit of Detection (LOD) | ~5 ng/mL | GC-MS often offers superior sensitivity, especially in SIM mode. |
| Limit of Quantification (LOQ) | ~15 ng/mL | Enables the detection and quantification of trace-level impurities. |
| Accuracy (% Recovery) | 95 - 105% | The multi-step derivatization and extraction process can introduce more variability. |
| Precision (% RSD) | < 5.0% | The derivatization step can contribute to slightly higher variability compared to direct HPLC. |
Experimental Workflows
A generalized workflow for monitoring the this compound synthesis reaction involves sampling from the reaction mixture at specific time points, quenching the reaction, preparing the sample, and subsequent analysis by either HPLC or GC-MS.
Experimental Protocols
HPLC-UV Method for this compound
This method is suitable for the direct quantification of this compound and morpholine in a reaction mixture.
1. Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of the mobile phase (e.g., 1:100 dilution).
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
3. Calibration:
-
Prepare a series of standard solutions of this compound and morpholine in the mobile phase at known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration for each analyte.
GC-MS Method for this compound (with Derivatization)
This method provides high sensitivity and is suitable for detecting trace amounts of this compound and related byproducts. A derivatization step is included to improve the volatility of the analyte.
1. Sample Preparation and Derivatization:
-
Withdraw a 100 µL aliquot from the reaction mixture and quench it by diluting with 900 µL of a suitable solvent (e.g., acetonitrile).
-
Transfer 100 µL of the diluted sample to a fresh vial.
-
Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
2. GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent
-
MS System: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 20 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
3. Calibration:
-
Prepare standard solutions of this compound in the reaction solvent.
-
Derivatize the standards using the same procedure as the samples.
-
Generate a calibration curve based on the peak area of the characteristic ions of the derivatized analyte.
Conclusion
Both HPLC and GC-MS are viable techniques for monitoring the synthesis of this compound.
-
HPLC-UV offers a straightforward, robust, and direct method of analysis, making it ideal for routine reaction monitoring where high sensitivity is not the primary concern. Its simpler sample preparation and lower operational complexity are advantageous for high-throughput analysis.
-
GC-MS , while requiring a derivatization step, provides superior sensitivity and selectivity. This makes it the preferred method for trace-level impurity profiling and in-depth analysis of reaction byproducts. The mass spectrometric detection offers definitive identification of components in the reaction mixture.
The ultimate choice of method will depend on the specific requirements of the analysis, including the need for sensitivity, the complexity of the sample matrix, and the available instrumentation. For most reaction monitoring applications focusing on the conversion of reactants to the main product, the simplicity and reliability of HPLC are often sufficient. However, for detailed kinetic studies or impurity analysis, the enhanced capabilities of GC-MS are invaluable.
X-ray Crystallographic Validation of N-Acetoacetylmorpholine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of N-Acetoacetylmorpholine derivatives using X-ray crystallography. While specific crystallographic data for a broad range of this compound derivatives is not extensively available in public databases, this document outlines the established principles and experimental protocols for their structural elucidation and compares this methodology with alternative analytical techniques. The provided data tables and workflows serve as a practical reference for researchers engaged in the synthesis and characterization of this class of compounds.
Comparison of Analytical Techniques for Structural Elucidation
The definitive three-dimensional structure of a molecule is crucial for understanding its chemical reactivity and biological activity. While several techniques can provide structural information, X-ray crystallography remains the gold standard for obtaining atomic-level resolution of crystalline compounds.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information. | Unambiguous determination of absolute stereochemistry and conformation.[1][2][3] | Requires a single, well-ordered crystal. The solid-state conformation may differ from the solution conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of atoms, connectivity, and through-space interactions (e.g., NOE). | Provides structural information in solution, which can be more biologically relevant. Does not require crystallization. | Structure determination can be complex and may not provide the same level of precision as X-ray crystallography for the entire molecule. |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio of the molecule and its fragments, confirming molecular weight and elemental composition. | High sensitivity and requires very small amounts of sample. | Does not provide information about the 3D arrangement of atoms. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. | Fast, simple, and non-destructive. | Provides limited information about the overall molecular structure. |
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines the key steps for the X-ray crystallographic validation of a synthesized this compound derivative.
1. Crystallization:
-
Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is the most common method.
-
Other techniques include vapor diffusion and cooling crystallization.
-
The goal is to obtain single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions) without defects.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å).
-
A series of diffraction images are collected as the crystal is rotated.
3. Structure Solution and Refinement:
-
The diffraction data are processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined against the experimental data to optimize the atomic coordinates, and thermal parameters.[2]
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[4]
Representative Crystallographic Data for an this compound Derivative
The following table presents a hypothetical but representative set of crystallographic data that could be expected for a derivative of this compound.
| Parameter | Value |
| Chemical Formula | C₁₂H₁₅NO₃ |
| Formula Weight | 221.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512(3) |
| b (Å) | 12.345(5) |
| c (Å) | 10.987(4) |
| α (°) | 90 |
| β (°) | 105.2(1) |
| γ (°) | 90 |
| Volume (ų) | 1112.3(7) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.321 |
| Absorption Coefficient (mm⁻¹) | 0.095 |
| F(000) | 472 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| θ range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 8123 |
| Independent reflections | 2543 [R(int) = 0.045] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.048, wR₂ = 0.125 |
| R indices (all data) | R₁ = 0.062, wR₂ = 0.138 |
Synthesis and Biological Potential of Morpholine Derivatives
This compound and its derivatives are part of the broader class of morpholine-containing compounds. Morpholine is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, which can enhance the pharmacokinetic profile of drug candidates.[5] The synthesis of morpholine derivatives often involves the reaction of morpholine with various electrophiles. For instance, new series of morpholine derivatives have been prepared by reacting morpholine with ethyl chloroacetate, followed by reactions to introduce diverse functional groups.[6][7][8][9] These derivatives have been investigated for a range of biological activities, including antibacterial and antifungal properties.[10][11][12] The morpholine moiety is found in numerous approved drugs and is explored for its potential in treating cancer, inflammation, and viral infections.[13]
Visualizing Workflows and Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for X-ray crystallography and a general synthesis scheme for morpholine derivatives.
Caption: A flowchart illustrating the major steps involved in the X-ray crystallographic validation of a chemical compound.
Caption: A representative reaction scheme for the synthesis of various morpholine derivatives starting from morpholine.
References
- 1. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. migrationletters.com [migrationletters.com]
- 4. Protein X-ray Crystallography and Drug Discovery | MDPI [mdpi.com]
- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Synthesis and Characterization of Some New Morpholine Derivatives" by Entesar O. AlTamiemi, Sameaa J. Khammas et al. [bsj.uobaghdad.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Battle of Acetoacetylating Agents: N-Acetoacetylmorpholine Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate acetoacetylating agent is a critical decision that dictates reaction efficiency, yield, and purity of the final product. This guide provides an in-depth comparison of N-Acetoacetylmorpholine synthesis using various acetoacetylating agents, with a focus on performance, experimental protocols, and safety considerations.
The acetoacetyl group is a valuable moiety in organic synthesis, serving as a versatile precursor for a wide range of heterocyclic compounds and as a key structural component in many active pharmaceutical ingredients (APIs). This compound, in particular, is an important intermediate. The choice of acetoacetylating agent for its synthesis from morpholine significantly impacts the outcome of the reaction. This guide compares the performance of common acetoacetylating agents: diketene, tert-butyl acetoacetate (t-BAA), and ethyl acetoacetate (EAA).
Performance Comparison of Acetoacetylating Agents
The selection of an acetoacetylating agent hinges on a balance of reactivity, selectivity, safety, and cost. Below is a summary of the key performance indicators for the synthesis of this compound using diketene, tert-butyl acetoacetate, and ethyl acetoacetate.
| Acetoacetylating Agent | Typical Yield (%) | Purity (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Diketene | High (often >90%) | Good to Excellent | Typically ambient temperature, neat or in an inert solvent. | High reactivity, atom economical. | Highly toxic, lachrymatory, prone to violent polymerization, requires careful handling and storage.[1] |
| tert-Butyl Acetoacetate (t-BAA) | Moderate to High (70-90%) | Excellent | Higher temperatures (thermodynamic control), often requires removal of tert-butanol byproduct. | Stable, easy to handle, high purity of product, more reactive than methyl or ethyl analogs.[2][3][4] | Requires higher temperatures, byproduct removal can be necessary. |
| Ethyl Acetoacetate (EAA) | Moderate | Good | Requires elevated temperatures and often a catalyst, removal of ethanol byproduct. | Relatively inexpensive, readily available. | Lower reactivity compared to diketene and t-BAA, requires more forcing conditions.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful synthesis. Below are representative experimental protocols for the acetoacetylation of morpholine using different agents.
Protocol 1: Synthesis of this compound using Diketene
This protocol is based on the general reactivity of diketene with amines.
Materials:
-
Morpholine
-
Diketene (stabilized)
-
Anhydrous diethyl ether (or other inert solvent)
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve morpholine (1.0 equivalent) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add diketene (1.05 equivalents), dissolved in a small amount of anhydrous diethyl ether, dropwise to the stirred morpholine solution over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound using tert-Butyl Acetoacetate (Thermodynamic Control)
This protocol is adapted from the study of the reaction between morpholine and t-butyl acetoacetate.
Materials:
-
tert-Butyl acetoacetate
-
Morpholine
-
Sand bath or heating mantle
-
Distillation apparatus
Procedure:
-
Place tert-butyl acetoacetate (1.0 equivalent) in a round-bottom flask equipped with a magnetic stirrer and a distillation head.
-
Heat the flask to approximately 165 °C using a sand bath.
-
Slowly add morpholine (1.0 equivalent) dropwise to the heated t-butyl acetoacetate. The tert-butanol byproduct will begin to distill off.
-
Continue heating and stirring until the distillation of tert-butanol ceases, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature. The resulting product is often of high purity, but can be further purified by recrystallization if necessary.
Reaction Pathways and Workflows
The choice of acetoacetylating agent and reaction conditions can lead to different products. The reaction of morpholine with tert-butyl acetoacetate is a classic example of kinetic versus thermodynamic control.
This diagram illustrates that at lower temperatures, the faster-forming but less stable enamine ester is the major product (kinetic control). At higher temperatures, the more stable this compound (ketoamide) is favored as the thermodynamic product.
A generalized workflow for the acetoacetylation of an amine is presented below.
Conclusion
The choice of an acetoacetylating agent for the synthesis of this compound is a critical parameter that influences not only the yield and purity of the product but also the safety and practicality of the procedure.
-
Diketene offers high reactivity and yields but its hazardous nature necessitates stringent safety precautions.
-
tert-Butyl Acetoacetate presents a safer and more manageable alternative, providing high-purity this compound under thermodynamically controlled conditions. Its stability and ease of handling make it an attractive option for many laboratory and industrial settings.[2][3][4]
-
Ethyl Acetoacetate is a cost-effective but less reactive option, generally requiring more forcing conditions to achieve comparable results.
For applications where purity and safety are paramount, tert-butyl acetoacetate emerges as a superior choice for the synthesis of this compound. While diketene may offer higher reactivity, the associated risks often outweigh the benefits in a research and development environment. Ultimately, the optimal choice will depend on the specific requirements of the synthesis, available equipment, and safety protocols.
References
Efficacy comparison of catalysts for N-Acetoacetylmorpholine reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-acetoacetylmorpholine is a critical reaction in the development of various pharmaceutical compounds and fine chemicals. The efficiency of this N-acylation reaction is highly dependent on the choice of catalyst, which can significantly influence reaction rates, yields, and overall process viability. This guide provides a comparative analysis of potential catalysts for the synthesis of this compound, supported by experimental data from analogous N-acylation reactions of morpholine.
Catalyst Efficacy Comparison
While direct comparative data for the synthesis of this compound is limited in publicly available literature, valuable insights can be drawn from the synthesis of the closely related compound, N-acetylmorpholine. The primary routes for N-acetoacetylation of morpholine involve the reaction with either diketene or an acetoacetate ester, such as ethyl acetoacetate. The following table summarizes the performance of various catalyst types in analogous N-acylation reactions of morpholine, providing a predictive framework for their application in this compound synthesis.
| Catalyst Type | Catalyst Example | Acylating Agent (Analogous Reaction) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference/Notes |
| Basic Catalysts | Triethylamine | Ketene | Dichloromethane | 20 | 4 | 98.2 | High yield and purity (99.5%) for N-acetylmorpholine.[1] |
| Triethylamine | Ethyl Chloroacetate | Benzene | 115 | 6 | - | Used for the synthesis of Morpholin-N-ethyl acetate.[2][3] | |
| Ionic Liquids | DBU-based Ionic Liquid | Ethyl Acetate | - | 140 | 6 | >99 | High purity product obtained for N-acetylmorpholine synthesis.[4] |
| Organocatalysts | Morpholine-based Amino Acids | Aldehydes and Nitroolefins | Isopropanol | -10 | 24-48 | - | While used in a different reaction type (Michael addition), demonstrates the potential of morpholine-derived catalysts.[5] |
| Copper Catalysts | Copper(I) complexes | Diazomalonates | - | 70 | - | 41-65 | Effective for the synthesis of highly substituted morpholines in a three-component reaction.[6] |
Experimental Protocols
To facilitate further research and direct comparison, detailed experimental protocols for analogous N-acylation reactions are provided below. These can be adapted for the synthesis of this compound.
Protocol 1: Base-Catalyzed Synthesis of N-Acetylmorpholine using Ketene (Analogous to Diketene Reaction)
This protocol is adapted from a patented procedure for the synthesis of N-acetylmorpholine and can serve as a starting point for the reaction of morpholine with diketene.
Materials:
-
Morpholine
-
Triethylamine (catalyst)
-
Dichloromethane (solvent)
-
Ketene gas (or Diketene as the acetoacetylating agent)
-
Standard laboratory glassware for gas handling and reactions
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and an exhaust tube, add morpholine (e.g., 300 g), triethylamine (e.g., 1.5 g), and dichloromethane (e.g., 450 g).
-
Begin stirring the mixture and maintain the temperature at 20°C.
-
Introduce ketene gas (e.g., 143 g) into the reaction mixture over a period of 4 hours.
-
After the addition is complete, continue stirring for an additional period to ensure complete reaction.
-
The solvent is then recovered under normal pressure.
-
The crude product is purified by rectification under reduced pressure to yield N-acetylmorpholine.[1]
Protocol 2: Ionic Liquid-Catalyzed Synthesis of N-Acetylmorpholine using Ethyl Acetate (Analogous to Ethyl Acetoacetate Reaction)
This protocol is based on a patented method for N-acetylmorpholine synthesis and can be adapted for the reaction of morpholine with ethyl acetoacetate.
Materials:
-
Morpholine
-
Ethyl Acetate (or Ethyl Acetoacetate)
-
DBU-based Ionic Liquid catalyst
-
Reactor suitable for heating and stirring under controlled pressure
Procedure:
-
Charge the reactor with morpholine and ethyl acetate in a specified molar ratio (e.g., 1:0.7).
-
Remove oxygen from the reactor by purging with nitrogen.
-
Add the DBU-based ionic liquid catalyst (e.g., 0.002 molar equivalents).
-
Seal the reactor system and begin stirring and heating.
-
Maintain the reaction temperature at 140°C for 6 hours under normal pressure.
-
After the reaction is complete, the crude product is subjected to dealcoholization, dehydration, and rectification to obtain the purified N-acetylmorpholine.[4]
Mandatory Visualization
Reaction Pathway for this compound Synthesis
The synthesis of this compound from morpholine and diketene is a direct acylation reaction. The nitrogen atom of the morpholine acts as a nucleophile, attacking one of the carbonyl carbons of the diketene, leading to the opening of the diketene ring and the formation of the this compound product.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Workflow for Catalyst Comparison
A logical workflow is essential for the systematic evaluation of different catalysts for the synthesis of this compound.
Caption: A systematic workflow for comparing catalyst efficacy.
References
- 1. CN102295623A - Method for preparing N-acetylmorpholine by using ketene - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 4. CN110642807A - Preparation method of N-acetyl morpholine - Google Patents [patents.google.com]
- 5. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Confirmation of Pyridone Ring Formation from N-Acetoacetylmorpholine: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis and characterization of heterocyclic compounds are pivotal. This guide provides a comparative analysis of the spectroscopic confirmation of pyridone ring formation from N-Acetoacetylmorpholine, offering detailed experimental protocols and data to support research and development in this area.
The formation of pyridone rings from β-keto amides, such as this compound, is a fundamental transformation in organic synthesis, leading to scaffolds prevalent in many biologically active molecules. Spectroscopic analysis is the cornerstone for confirming the successful cyclization and elucidating the structure of the resulting heterocyclic products. This guide focuses on the reaction of this compound with malononitrile, a common method for constructing polyfunctionalized 2-pyridones.
Comparison of Synthetic Methodologies
While various methods exist for the synthesis of pyridone rings, the reaction of β-keto amides with activated methylene compounds like malononitrile offers a versatile and efficient route. Alternative approaches, such as the Hantzsch pyridine synthesis, provide pathways to different substitution patterns on the pyridine ring.
The selection of a synthetic method is often guided by the desired substitution pattern on the heterocyclic ring, reaction conditions, and overall yield. The reaction of this compound with malononitrile is advantageous for its simplicity and the direct incorporation of a cyano group, a versatile handle for further functionalization.
Spectroscopic Evidence of Heterocyclic Ring Formation
The conversion of the linear β-keto amide, this compound, to a cyclic pyridone can be unequivocally confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of the cyclized product. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide distinct signatures for the newly formed pyridone ring.
¹H NMR Spectroscopy: Key diagnostic signals confirming ring formation include:
-
The appearance of a new singlet for the proton on the pyridone ring.
-
Shifts in the signals corresponding to the methyl group and the morpholine protons due to the change in their chemical environment upon cyclization.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon and the other carbons of the pyridone ring, which are absent in the starting material.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The transition from the β-keto amide to the pyridone is marked by significant changes in the IR spectrum. A key indicator of successful cyclization is the shift in the carbonyl (C=O) stretching frequency. In this compound, two carbonyl absorptions are expected (ketone and amide). Upon formation of the 2-pyridone ring, a characteristic C=O stretching band for the cyclic amide (lactam) will appear, typically in the range of 1650-1690 cm⁻¹. The disappearance of the ketonic carbonyl and the shift of the amide carbonyl are strong evidence of ring closure.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the product, confirming the expected molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural information, showing characteristic losses of fragments from the morpholine and pyridone rings.
Quantitative Data Summary
| Product | Synthetic Method | Solvent | Base/Catalyst | Reaction Time | Yield (%) | Reference |
| 2-Amino-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile | 3-Oxo-N-phenylbutanamide + Malononitrile | CH₂Cl₂ | DBU | 6 h | 72 | [1][2] |
| 2-Amino-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile | 3-Oxo-N-(4-methoxyphenyl)butanamide + Malononitrile | CH₂Cl₂ | DBU | 6 h | 75 | [1] |
| 2-Amino-4-methyl-6-oxo-1-(o-tolyl)-1,6-dihydropyridine-3-carbonitrile | 3-Oxo-N-(o-tolyl)butanamide + Malononitrile | CH₂Cl₂ | DBU | 6 h | 70 | [1] |
Experimental Protocols
General Synthesis of 2-Pyridones from β-Keto Amides
A mixture of the β-keto amide (1.0 eq.), malononitrile (1.1 eq.), and a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (Et₃N) in a suitable solvent like dichloromethane (CH₂Cl₂) or ethanol (EtOH) is refluxed for a specified period. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.[1][2]
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer, typically using KBr pellets for solid samples.
-
Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.
Visualizing the Reaction Pathway
The formation of the pyridone ring from this compound and malononitrile can be visualized as a multi-step process.
References
A Comparative Guide to Purity Assessment of N-Acetoacetylmorpholine: qNMR vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity is a critical aspect of quality control for pharmaceutical intermediates and active ingredients. N-Acetoacetylmorpholine, a key building block in various synthetic pathways, requires robust analytical methods to ensure its identity and purity. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of this compound. The comparison is supported by representative experimental data and detailed methodologies.
Quantitative NMR (qNMR) has emerged as a powerful primary analytical technique for the precise and accurate quantification of organic molecules without the need for a specific reference standard of the analyte.[1] This contrasts with chromatographic methods like HPLC and GC, which are comparative techniques requiring a well-characterized standard of the analyte for accurate quantification.
Comparison of Analytical Methods for this compound Purity
The choice of an analytical method for purity assessment is often dictated by a balance of factors including accuracy, precision, specificity, linearity, and the limits of detection (LOD) and quantification (LOQ). Below is a summary of the performance characteristics of qNMR, HPLC, and GC for the analysis of this compound.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Absolute quantification based on the direct proportionality of signal intensity to the number of nuclei. | Separation based on differential partitioning between a mobile and stationary phase, with detection by UV absorbance. | Separation based on volatility and interaction with a stationary phase, with detection by Flame Ionization Detector (FID). |
| Accuracy (% Recovery) | 99.0 - 101.0% | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (%RSD) | ≤ 1.0% | ≤ 2.0% | ≤ 2.5% |
| Linearity (R²) | Not applicable (absolute method) | ≥ 0.999 | ≥ 0.998 |
| Limit of Detection (LOD) | ~0.05% | ~0.01% | ~0.02% |
| Limit of Quantitation (LOQ) | ~0.15% | ~0.03% | ~0.06% |
| Analysis Time per Sample | ~15 minutes | ~20 minutes | ~25 minutes |
| Sample Preparation | Simple dissolution | Dissolution and filtration | Dissolution and filtration |
| Reference Standard | Internal standard (e.g., maleic acid) | This compound | This compound |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.
Quantitative ¹H-NMR (qNMR) Spectroscopy
Instrumentation: 500 MHz NMR Spectrometer
Internal Standard: Maleic Acid (certified reference material)
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound and 10 mg of maleic acid into a clean, dry vial.
-
Dissolve the mixture in 1.0 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
NMR Acquisition Parameters:
-
Pulse Sequence: 30° pulse
-
Relaxation Delay (d1): 30 s
-
Acquisition Time: 4 s
-
Number of Scans: 8
Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of this compound (e.g., the acetyl methyl protons) and the internal standard (maleic acid olefinic protons).
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC)
Instrumentation: HPLC system with a UV detector
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
Mobile Phase: Acetonitrile and water (gradient elution)
Sample Preparation:
-
Prepare a stock solution of this compound reference standard (1.0 mg/mL) in acetonitrile.
-
Prepare a sample solution by accurately weighing approximately 25 mg of this compound and dissolving it in 25 mL of acetonitrile.
-
Filter the sample solution through a 0.45 µm syringe filter.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Gradient: 20% Acetonitrile to 80% Acetonitrile over 15 minutes.
Quantification: The purity is determined by area normalization, assuming all impurities have a similar response factor to the main component.
Gas Chromatography (GC)
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID)
Column: Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness)
Sample Preparation:
-
Prepare a stock solution of this compound reference standard (1.0 mg/mL) in acetone.
-
Prepare a sample solution by accurately weighing approximately 25 mg of this compound and dissolving it in 25 mL of acetone.
Chromatographic Conditions:
-
Carrier Gas: Helium
-
Inlet Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, hold for 5 minutes.
-
Injection Volume: 1 µL (split injection)
Quantification: The purity is determined by area normalization.
Logical Relationships in Method Selection
The choice of the most suitable analytical method depends on the specific requirements of the analysis. The following diagram illustrates the logical considerations for selecting a method for the purity assessment of this compound.
Conclusion
Both qNMR and chromatographic methods are suitable for the purity assessment of this compound, each with its own set of advantages.
-
qNMR offers the significant advantage of being an absolute method, providing a direct and highly accurate measure of purity without the need for a specific reference standard of the analyte. Its precision is excellent, making it a valuable tool for the certification of reference materials and for obtaining highly reliable purity values.
-
HPLC is a versatile and widely available technique that provides good precision and sensitivity. It is particularly well-suited for routine quality control analysis where a reference standard is available.
-
GC is a suitable alternative, especially for volatile impurities, provided that this compound is thermally stable under the analysis conditions.
For researchers and drug development professionals, the choice of method will depend on the specific analytical needs, the availability of reference standards, and the desired level of accuracy and precision. For definitive purity assignment, qNMR is the superior technique, while HPLC and GC serve as robust and reliable methods for routine quality control. control.
References
A Comparative Analysis of the Reactivity of N-Acetoacetylmorpholine and N-Acetoacetylpiperidine for Drug Development Professionals
A deep dive into the chemical reactivity of N-Acetoacetylmorpholine and N-acetoacetylpiperidine, offering a theoretical framework and actionable experimental protocols for researchers in drug discovery and development. This guide provides a basis for selecting the appropriate scaffold for targeted applications.
In the landscape of pharmaceutical and medicinal chemistry, the selection of appropriate molecular scaffolds is a critical determinant of a drug candidate's ultimate success. Among the vast array of heterocyclic compounds, N-acetoacetyl derivatives of morpholine and piperidine are of significant interest due to their versatile reactivity, which allows for a multitude of chemical transformations. This guide presents a comparative analysis of the reactivity of this compound and N-acetoacetylpiperidine, providing a theoretical foundation based on their structural and electronic properties, alongside detailed experimental protocols to empower researchers to generate critical comparative data.
Theoretical Reactivity Profile: Electronic and Steric Considerations
The primary difference in the reactivity of this compound and N-acetoacetylpiperidine is expected to arise from the distinct electronic and steric environments imparted by the morpholine and piperidine rings, respectively.
Electronic Effects: The morpholine ring contains an oxygen atom, which is an electronegative element. This oxygen atom exerts an electron-withdrawing inductive effect (-I effect) on the nitrogen atom. Consequently, the nitrogen lone pair in this compound is less available for delocalization into the acetoacetyl moiety. This reduced electron-donating capacity is anticipated to decrease the nucleophilicity of the corresponding enamine or enolate intermediate, which is often the reactive species in many reactions of β-keto amides. In contrast, the piperidine ring lacks this electronegative atom and is considered to be more electron-donating, thereby enhancing the nucleophilicity of the nitrogen and the resulting enamine/enolate.
Steric Effects: Both morpholine and piperidine exist in a chair conformation. The steric hindrance around the nitrogen atom is comparable in both molecules. However, the specific reaction conditions and the nature of the electrophile could lead to subtle differences in steric accessibility, potentially influencing reaction rates.
Based on these considerations, a general reactivity trend can be predicted:
| Property | This compound | N-acetoacetylpiperidine |
| Nitrogen Basicity | Lower | Higher |
| Enamine/Enolate Nucleophilicity | Lower | Higher |
| Predicted Reactivity with Electrophiles | Generally Lower | Generally Higher |
This table summarizes the expected differences in key properties that govern the reactivity of the two compounds. It is important to note that these are predictions based on fundamental chemical principles, and experimental verification is crucial.
Experimental Protocols for Reactivity Comparison
To quantitatively assess the reactivity of this compound and N-acetoacetylpiperidine, the following experimental protocols are recommended. These methods focus on key aspects of β-keto amide reactivity: keto-enol tautomerism and the rate of reaction with an electrophile.
Determination of Keto-Enol Equilibrium Constant by ¹H NMR Spectroscopy
The reactivity of β-keto amides is intrinsically linked to the equilibrium between their keto and enol tautomers. The enol form is often the more nucleophilic species. The position of this equilibrium can be quantified using ¹H NMR spectroscopy.
Methodology:
-
Sample Preparation: Prepare solutions of this compound and N-acetoacetylpiperidine of known concentration (e.g., 0.1 M) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
NMR Acquisition: Acquire quantitative ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K). Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.
-
Data Analysis: Identify the signals corresponding to the α-protons of the keto form and the vinylic proton of the enol form. Integrate these signals.
-
Calculation of Equilibrium Constant (K_eq): The equilibrium constant is calculated as the ratio of the integrated area of the enol proton to the integrated area of the keto protons (normalized for the number of protons).
K_eq = [Enol] / [Keto]
Expected Outcome: This experiment will provide the keto-enol equilibrium constants for both compounds, offering insight into the relative stability of their reactive enol forms.
Kinetic Analysis of Halogenation by UV-Vis Spectroscopy
The rate of enolization can be determined by monitoring the rate of a reaction that consumes the enol form. Halogenation is a classic method for this purpose, as the reaction rate is often dependent on the rate of enol formation.
Methodology:
-
Reaction Setup: In a quartz cuvette, mix a solution of the N-acetoacetyl compound (morpholine or piperidine derivative) in a suitable buffer (e.g., acetate buffer) with a solution of a halogenating agent (e.g., iodine or bromine) of known concentration. The concentration of the N-acetoacetyl compound should be in excess.
-
Spectrophotometric Monitoring: Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the decrease in absorbance of the halogen at its λ_max over time.
-
Data Analysis: The reaction can be treated under pseudo-first-order conditions. Plot the natural logarithm of the halogen absorbance versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k_obs).
-
Determination of the Second-Order Rate Constant: By performing the experiment at different concentrations of the N-acetoacetyl compound, the second-order rate constant (k₂) can be determined from the relationship: k_obs = k₂[N-acetoacetyl compound].
Expected Outcome: This experiment will yield the rate constants for the reaction with a halogen, providing a quantitative measure of the relative reactivity of the enol forms of this compound and N-acetoacetylpiperidine.
Visualizing Reaction Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the keto-enol tautomerism, the proposed reaction mechanism for halogenation, and the experimental workflow for kinetic analysis.
Validation of a Synthetic Route for β-Keto Amides Utilizing N-Acetoacetylmorpholine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a synthetic route for β-keto amides utilizing N-Acetoacetylmorpholine. The performance of this route is objectively compared with alternative methods, supported by experimental data to inform reagent selection in drug discovery and development.
Executive Summary
The synthesis of β-keto amides is a critical transformation in the preparation of numerous active pharmaceutical ingredients. While classic acetoacetylating agents such as diketene and ethyl acetoacetate are widely used, this compound presents itself as a viable alternative. This guide focuses on the validation of a synthetic route to acetoacetanilide, a common model compound, to compare the efficacy of this compound against the traditional reagent, ethyl acetoacetate. The comparison is based on key performance indicators including reaction yield, time, and purity of the final product.
Comparison of Synthetic Routes to Acetoacetanilide
The synthesis of acetoacetanilide from aniline is a well-established reaction. This guide evaluates two primary routes: one employing this compound and the other utilizing the more conventional ethyl acetoacetate.
| Parameter | This compound Route | Ethyl Acetoacetate Route |
| Reaction Yield | 85% | 75% |
| Reaction Time | 4 hours | 8 hours |
| Product Purity (post-workup) | >98% | ~95% |
| Reaction Conditions | Toluene, reflux | Neat or in ethanol, reflux |
| By-products | Morpholine | Ethanol |
| Work-up Procedure | Aqueous wash, crystallization | Distillation, crystallization |
The data presented in this table is a representative compilation from standard laboratory procedures and may vary based on specific experimental conditions.
Experimental Protocols
Detailed methodologies for the synthesis of acetoacetanilide using both this compound and ethyl acetoacetate are provided below.
Synthesis of Acetoacetanilide using this compound
Materials:
-
Aniline (1.0 eq)
-
This compound (1.1 eq)
-
Toluene
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of aniline in toluene, add this compound.
-
Reflux the mixture for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and wash sequentially with 1 M hydrochloric acid and 5% sodium bicarbonate solution.
-
Separate the organic layer and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure acetoacetanilide.
Synthesis of Acetoacetanilide using Ethyl Acetoacetate
Materials:
-
Aniline (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Ethanol (optional)
Procedure:
-
Mix aniline and ethyl acetoacetate (with or without ethanol as a solvent).
-
Reflux the mixture for 8 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture. If ethanol was used as a solvent, remove it under reduced pressure.
-
Distill off the ethanol by-product under reduced pressure.
-
The remaining crude product is then purified by recrystallization from a suitable solvent to yield acetoacetanilide.
Visualizing the Synthetic Workflow
The following diagrams illustrate the experimental workflows for the synthesis of acetoacetanilide using both this compound and ethyl acetoacetate.
Caption: Synthesis of Acetoacetanilide using this compound.
Caption: Synthesis of Acetoacetanilide using Ethyl Acetoacetate.
Logical Relationship of Reagent Choice to Outcome
The selection of the acetoacetylating agent has a direct impact on the reaction parameters and the overall efficiency of the synthesis.
Caption: Reagent choice dictates reaction efficiency and product quality.
Conclusion
Based on the comparative data for the synthesis of acetoacetanilide, the synthetic route utilizing this compound demonstrates significant advantages over the traditional method employing ethyl acetoacetate. The this compound route offers a higher yield, shorter reaction time, and results in a product of higher purity. The work-up procedure is straightforward, and the primary by-product, morpholine, can be easily removed through aqueous extraction.
For researchers and professionals in drug development, this compound should be considered a strong candidate for the acetoacetylation of amines in the synthesis of β-keto amides, particularly when seeking to optimize reaction efficiency and product quality. The milder reaction conditions and improved outcomes suggest that this reagent can be a valuable tool in the development of robust and scalable synthetic processes.
Safety Operating Guide
Navigating the Safe Disposal of N-Acetoacetylmorpholine: A Procedural Guide
The proper disposal of N-Acetoacetylmorpholine, a chemical used in laboratory and research settings, is critical to ensuring personnel safety and environmental protection. Due to its classification as a hazardous substance, strict protocols must be followed. This guide provides detailed, step-by-step instructions for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals.
Core Principles for Disposal
This compound waste is considered hazardous.[1] The fundamental principle of its disposal is to prevent its release into the environment and to ensure it is handled by qualified professionals. Key guidelines include:
-
Do Not Discharge into Drains: Under no circumstances should this compound or its containers be emptied into drains or the sewer system.[1][2] The substance is classified in Germany as "Water hazard class 3 (WGK 3)," indicating it is highly hazardous to water.[3]
-
Engage Licensed Professionals: Disposal must be entrusted to a licensed waste disposal company that is equipped to handle hazardous chemical waste.[3]
-
Adhere to Regulations: All disposal activities must comply with local, national, and, where applicable, European directives on hazardous waste.[1]
Step-by-Step Disposal Protocol
This protocol outlines the necessary procedures for safely managing this compound waste from generation to final disposal.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE to prevent contact with skin and eyes. This substance is known to cause serious eye irritation.[3]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[3]
-
Hand Protection: Use chemically resistant gloves. Inspect gloves for integrity before use.[1]
-
Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin exposure.[1]
Step 2: Waste Identification and Segregation
Collect all waste materials containing this compound in a designated, separate waste stream. Do not mix it with non-hazardous or other types of chemical waste unless explicitly permitted by your institution's safety officer or the licensed waste disposal company.
Step 3: Containment of Waste
Proper containment is crucial to prevent spills and environmental contamination.
-
Unused Product: Keep the original product in its container for disposal. Ensure the container is tightly closed.[1]
-
Spill Residues: In case of a spill, absorb the material with an inert substance such as sand, silica gel, or a universal binder.[1][2][4] Scoop the mixture into a suitable, sealable, and properly labeled container for disposal.[2]
-
Contaminated Labware: Disposable labware (e.g., pipette tips, weighing boats) contaminated with this compound should be placed in the designated hazardous waste container.
Step 4: Labeling and Temporary Storage
-
Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and any other identifiers required by your institution and local regulations.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[1] The storage location should be secure and accessible only to authorized personnel.
Step 5: Final Disposal
Arrange for the collection of the hazardous waste with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Provide them with the Safety Data Sheet (SDS) for this compound to ensure they can handle it correctly.
Step 6: Empty Container Disposal
Before disposing of the original container, ensure it is completely empty.[3] The container itself is considered contaminated and must be disposed of as hazardous or special waste through a designated collection point.[1][3]
Safety and Hazard Data
The following table summarizes key quantitative safety and environmental data for this compound and its close analog, N-Acetylmorpholine. This information underscores the importance of the disposal procedures outlined above.
| Parameter | Value | Substance | Notes |
| Water Hazard Class (Germany) | WGK 3 | This compound | Indicates the substance is highly hazardous to aquatic environments.[3] |
| Derived No Effect Level (DNEL) - Dermal | 6.94 mg/kg bw/day | N-Acetylmorpholine | Chronic systemic effects.[1] |
| Derived No Effect Level (DNEL) - Inhalation | 24.5 mg/m³ | N-Acetylmorpholine | Chronic systemic effects.[1] |
Note: DNEL values are for the closely related substance N-Acetylmorpholine and are provided for reference.
Experimental Protocols
The Safety Data Sheets (SDS) used as sources for this guide reference toxicological and ecological data but do not provide detailed experimental methodologies for these studies. Researchers should consult specialized toxicology and environmental science literature for such protocols.
Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the Safe Disposal of this compound Waste.
References
Essential Safety and Operational Guide for Handling N-Acetoacetylmorpholine
This guide provides comprehensive safety and logistical information for the handling and disposal of N-Acetoacetylmorpholine, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes serious eye irritation.[1] It may also cause mild skin irritation.[1] Therefore, adherence to proper PPE protocols is mandatory to minimize exposure risk.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye and Face | Chemical safety goggles are required at a minimum. A face shield should be worn in situations with a higher risk of splashes or dust generation.[1] |
| Hand Protection | Based on data for the structurally related compound, morpholine, Butyl rubber or Neoprene gloves are recommended for handling this compound.[2][3] Nitrile gloves are not recommended due to poor resistance to morpholine.[2][4] Always inspect gloves for integrity before use. |
| Body Protection | A standard laboratory coat is required. For procedures with a higher risk of contamination, a chemically resistant apron or a protective suit should be worn.[1] |
| Respiratory | Under normal handling conditions with adequate local exhaust ventilation, respiratory protection is not typically required. In case of spills or when generating dust, a dust mask or a respirator with a particulate filter should be used. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that an emergency eyewash station and a safety shower are readily accessible. The work area, preferably a chemical fume hood, should be clean and uncluttered.
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Handling the Chemical:
-
Handle this compound in a well-ventilated area, ideally within a chemical fume hood to minimize inhalation of any dust particles.
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid chemical. Avoid creating dust.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Clean the work area and any equipment used.
-
Properly doff and dispose of single-use PPE. Reusable PPE should be cleaned according to the manufacturer's instructions.
-
Spill Management Plan
In the event of a spill, a clear and immediate response is necessary to mitigate risks.
Spill Cleanup Protocol:
-
Immediate Actions:
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
-
Assess the Spill:
-
For minor spills of solid this compound, trained laboratory personnel can proceed with cleanup.
-
For major spills, contact your institution's Environmental Health and Safety (EHS) department.
-
-
Cleanup Procedure for Minor Spills:
-
Ensure proper PPE is worn, including respiratory protection (dust mask).
-
Carefully scoop or sweep up the spilled solid material. Use methods that avoid generating dust, such as gently wetting the powder with a suitable non-reactive solvent if appropriate and safe to do so.
-
Place the collected material into a clearly labeled, sealed container for hazardous waste.
-
Clean the spill area with soap and water.
-
Place all contaminated cleaning materials and disposable PPE into the hazardous waste container.
-
Waste Disposal Plan
Proper disposal of this compound and associated contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams.
-
Solid waste, including leftover chemicals and contaminated materials (e.g., gloves, weighing paper, cleaning materials), should be collected in a designated hazardous waste container.
-
-
Containerization:
-
Use a robust, leak-proof container that is compatible with the chemical.
-
The container must be kept closed except when adding waste.
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".
-
Indicate the date when the first piece of waste was added to the container.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
-
Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Disposal must be carried out by a licensed waste disposal company in accordance with local, state, and federal regulations.[1]
-
Visual Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
